Product packaging for Boc-NH-PEG11-NHS ester(Cat. No.:)

Boc-NH-PEG11-NHS ester

Cat. No.: B11932391
M. Wt: 770.9 g/mol
InChI Key: JULXEDRLBGEFNU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Boc-NH-PEG11-NHS ester is a useful research compound. Its molecular formula is C34H62N2O17 and its molecular weight is 770.9 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C34H62N2O17 B11932391 Boc-NH-PEG11-NHS ester

Properties

Molecular Formula

C34H62N2O17

Molecular Weight

770.9 g/mol

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) 3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate

InChI

InChI=1S/C34H62N2O17/c1-34(2,3)52-33(40)35-7-9-42-11-13-44-15-17-46-19-21-48-23-25-50-27-29-51-28-26-49-24-22-47-20-18-45-16-14-43-12-10-41-8-6-32(39)53-36-30(37)4-5-31(36)38/h4-29H2,1-3H3,(H,35,40)

InChI Key

JULXEDRLBGEFNU-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)ON1C(=O)CCC1=O

Origin of Product

United States

Foundational & Exploratory

A Technical Guide to the Mechanism and Application of Boc-NH-PEG11-NHS Ester

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Boc-NH-PEG11-NHS ester is a heterobifunctional crosslinker that plays a crucial role in modern bioconjugation and drug development, particularly in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[1][][3] This guide provides an in-depth exploration of its mechanism of action, supported by quantitative data, detailed experimental protocols, and visual diagrams to facilitate a comprehensive understanding for researchers and drug development professionals.

The molecule consists of three key components:

  • A tert-butyloxycarbonyl (Boc) protected amine: This protecting group masks a primary amine, which can be deprotected under acidic conditions to allow for subsequent conjugation reactions.[]

  • A polyethylene glycol (PEG) linker (PEG11): This 11-unit PEG chain is hydrophilic, enhancing the solubility and stability of the resulting conjugate.[] It also acts as a flexible spacer, enabling optimal orientation of conjugated molecules.

  • An N-hydroxysuccinimide (NHS) ester: This is a highly reactive group that specifically targets primary amines on proteins, peptides, or other molecules to form stable amide bonds.[][]

Mechanism of Action: The Chemistry of Conjugation

The primary mechanism of action of this compound revolves around the reaction of its NHS ester group with primary amines. This reaction is a nucleophilic acyl substitution.[]

The unprotonated primary amine, typically the ε-amine of a lysine (B10760008) residue or the N-terminus of a protein, acts as a nucleophile and attacks the carbonyl carbon of the NHS ester. This leads to the formation of a tetrahedral intermediate, which then collapses to release N-hydroxysuccinimide (NHS) as a leaving group and form a highly stable amide bond.[]

The Two-Step Conjugation Strategy

The heterobifunctional nature of this compound allows for a controlled, two-step conjugation process:

  • First Conjugation: The NHS ester end of the molecule is reacted with a primary amine on the first target molecule.

  • Deprotection and Second Conjugation: The Boc protecting group on the other end of the linker is removed using an acid, such as trifluoroacetic acid (TFA), to reveal a primary amine. This newly exposed amine can then be used for a subsequent conjugation reaction with a second molecule.

This stepwise approach is particularly valuable in the synthesis of complex biomolecules like PROTACs, where precise control over the linkage of different components is essential.

Quantitative Data

The efficiency of the conjugation reaction is influenced by several factors, most notably pH and the competing hydrolysis of the NHS ester.

Influence of pH

The optimal pH for the reaction of NHS esters with primary amines is between 7.2 and 8.5.[] At a pH below 7, the primary amines are protonated, reducing their nucleophilicity and slowing down the reaction rate. At a pH above 8.5, the rate of hydrolysis of the NHS ester increases significantly, leading to a lower conjugation yield.

Hydrolysis of NHS Esters

Hydrolysis is the primary competing reaction where the NHS ester reacts with water instead of the target amine. The rate of hydrolysis is highly dependent on pH and temperature. The table below summarizes the half-life of various PEG-NHS esters at different pH values. While specific data for the PEG11 variant was not available, these values for similar compounds provide a strong indication of its stability.

PEG-NHS Ester TypepHTemperature (°C)Half-life (minutes)
Succinimidyl Valerate (SVA)8.02533.6
Succinimidyl Carbonate (SC)8.02520.4
Succinimidyl Glutarate (SG)8.02517.6
Succinimidyl Succinate (SS)8.0259.8
Succinimidyl Carboxymethylated (SCM)8.0250.75
Succinimidyl Butanoate (SBA)8.02523.3
Succinimidyl Succinamide (SSA)8.0253.2
Succinimidyl Propionate (SPA)8.02516.5
General NHS Ester7.00240-300[6]
General NHS Ester8.6410[6]

Table 1: Hydrolysis half-lives of various PEG-NHS esters. Note that aminolysis rates generally parallel hydrolysis rates.

Experimental Protocols

General Protocol for Protein Labeling with this compound

This protocol provides a general guideline for conjugating this compound to a protein.

Materials:

  • Protein of interest containing primary amines

  • This compound

  • Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO)

  • Conjugation buffer: 0.1 M phosphate (B84403) buffer, pH 7.2-8.0

  • Quenching buffer: 1 M Tris-HCl, pH 7.5

  • Desalting column or dialysis cassette

Procedure:

  • Protein Preparation: Dissolve the protein in the conjugation buffer to a concentration of 1-10 mg/mL.

  • NHS Ester Preparation: Immediately before use, dissolve this compound in DMF or DMSO to a concentration of 10 mM.

  • Conjugation Reaction: Add a 10- to 20-fold molar excess of the dissolved this compound to the protein solution. Gently mix and incubate for 30-60 minutes at room temperature or 2 hours at 4°C.

  • Quenching: Stop the reaction by adding the quenching buffer to a final concentration of 20-50 mM. Incubate for 15-30 minutes at room temperature.

  • Purification: Remove excess, unreacted this compound and byproducts using a desalting column or by dialysis against an appropriate buffer.

Protocol for Deprotection of the Boc Group

Materials:

  • Boc-protected conjugate

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve the Boc-protected conjugate in a 1:1 mixture of TFA and DCM.

  • Stir the solution at room temperature for 1-2 hours.

  • Remove the solvent under reduced pressure.

  • Neutralize the residue with saturated sodium bicarbonate solution.

  • Extract the deprotected product with a suitable organic solvent.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to yield the deprotected product.

Visualizing the Mechanism and Workflow

Mechanism of NHS Ester Reaction

NHS_Ester_Reaction Protein Protein-NH₂ (Primary Amine) Intermediate Tetrahedral Intermediate Protein->Intermediate Nucleophilic Attack NHS_Ester Boc-NH-PEG₁₁-CO-NHS (this compound) NHS_Ester->Intermediate Amide_Bond Protein-NH-CO-PEG₁₁-NH-Boc (Stable Amide Bond) Intermediate->Amide_Bond Collapse NHS N-Hydroxysuccinimide (Leaving Group) Intermediate->NHS

Caption: Nucleophilic acyl substitution reaction of this compound with a primary amine.

Two-Step Conjugation Workflow for PROTAC Synthesis

PROTAC_Synthesis_Workflow Start Start: Boc-NH-PEG₁₁-NHS ester Step1 Step 1: Conjugation React with Target Protein Ligand (with -NH₂) Start->Step1 Product1 Intermediate Product: Boc-NH-PEG₁₁-Ligand₁ Step1->Product1 Step2 Step 2: Deprotection Remove Boc group with acid (e.g., TFA) Product1->Step2 Product2 Amine-PEG₁₁-Ligand₁ Step2->Product2 Step3 Step 3: Second Conjugation React with E3 Ligase Ligand Product2->Step3 Final_Product Final PROTAC Molecule: Ligand₂-PEG₁₁-Ligand₁ Step3->Final_Product

Caption: A generalized workflow for the synthesis of a PROTAC molecule using this compound.

Conclusion

This compound is a versatile and powerful tool for bioconjugation, offering a reliable method for linking molecules through the formation of stable amide bonds. Its heterobifunctional nature, combined with the beneficial properties of the PEG linker, makes it an ideal choice for the controlled, stepwise synthesis of complex molecules such as PROTACs. A thorough understanding of its mechanism of action and the factors influencing reaction efficiency is paramount for its successful application in research and drug development.

References

An In-depth Technical Guide to Boc-NH-PEG11-NHS Ester: Structure, Properties, and Applications in Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Boc-NH-PEG11-NHS ester is a heterobifunctional crosslinker of significant interest in the fields of bioconjugation, drug delivery, and proteomics. This monodisperse polyethylene (B3416737) glycol (PEG) linker contains two distinct reactive groups: a tert-butyloxycarbonyl (Boc) protected amine and an N-hydroxysuccinimide (NHS) ester. This unique architecture allows for a sequential and controlled conjugation of different molecules, making it a valuable tool in the synthesis of complex biomolecular constructs such as Antibody-Drug Conjugates (ADCs) and Proteolysis-Targeting Chimeras (PROTACs).[]

The PEG11 spacer, a chain of eleven ethylene (B1197577) glycol units, imparts increased hydrophilicity and biocompatibility to the resulting conjugates. This can enhance the solubility and stability of poorly soluble drugs, reduce immunogenicity, and improve the pharmacokinetic profile of therapeutic molecules.[][3][] This guide provides a comprehensive overview of the chemical structure, properties, and common applications of this compound, complete with detailed experimental protocols and workflow diagrams.

Chemical Structure and Properties

This compound is characterized by a linear PEG chain flanked by a Boc-protected amine at one terminus and an NHS ester at the other.

Diagram of the Chemical Structure of this compound:

boc Boc-NH- peg_start boc->peg_start peg1 (CH2CH2O) peg_start->peg1 peg_end peg1->peg_end peg_n 11 linker -CH2CH2CO- peg_end->linker nhs NHS linker->nhs

Caption: Chemical structure of this compound.

The Boc group serves as a protecting group for the primary amine, which can be selectively deprotected under acidic conditions to reveal a reactive amine.[] The NHS ester is a highly reactive group that readily forms stable amide bonds with primary amines on biomolecules, such as the lysine (B10760008) residues on proteins, in a process known as acylation.[][]

Quantitative Data

The following table summarizes the key physicochemical properties of this compound and its amine analog.

PropertyValueSource
Chemical Formula C33H58N2O15N/A
Molecular Weight 722.81 g/mol N/A
Purity >95%[3]
Solubility Soluble in DMSO, DMF, and other organic solvents.[5][5]
Storage Conditions Store at -20°C, desiccated and protected from light.[3][3]
Appearance White to off-white solid or viscous liquid.[5]

Applications in Bioconjugation

The bifunctional nature of this compound makes it a versatile tool for a variety of bioconjugation applications, including the development of ADCs and PROTACs.

Antibody-Drug Conjugates (ADCs)

ADCs are a class of targeted therapeutics that combine the specificity of a monoclonal antibody with the cytotoxic potency of a small-molecule drug. This compound can be used as a linker to connect the antibody to the drug. The NHS ester end reacts with lysine residues on the antibody, while the Boc-protected amine can be deprotected and subsequently conjugated to a cytotoxic payload. The PEG spacer enhances the solubility and stability of the final ADC conjugate.[6]

Proteolysis-Targeting Chimeras (PROTACs)

PROTACs are heterobifunctional molecules that induce the degradation of specific target proteins by hijacking the cell's ubiquitin-proteasome system. A PROTAC typically consists of a ligand that binds to a target protein, a ligand for an E3 ubiquitin ligase, and a linker connecting the two. This compound can serve as a component of this linker. For instance, the NHS ester can be used to attach the linker to a warhead that binds the target protein, while the deprotected amine can be coupled to the E3 ligase ligand.[7][8]

Workflow for PROTAC Synthesis using this compound:

PROTAC_Synthesis cluster_0 Step 1: Conjugation to Target Protein Ligand cluster_1 Step 2: Boc Deprotection cluster_2 Step 3: Conjugation to E3 Ligase Ligand This compound This compound Intermediate 1 Intermediate 1 This compound->Intermediate 1 NHS ester reaction Target Protein Ligand (with amine) Target Protein Ligand (with amine) Target Protein Ligand (with amine)->Intermediate 1 Intermediate 2 Intermediate 2 Intermediate 1->Intermediate 2 Acidic conditions (e.g., TFA) Final PROTAC Final PROTAC Intermediate 2->Final PROTAC Amide bond formation E3 Ligase Ligand (with reactive group) E3 Ligase Ligand (with reactive group) E3 Ligase Ligand (with reactive group)->Final PROTAC

Caption: PROTAC synthesis workflow.

Experimental Protocols

The following are detailed protocols for the use of this compound in bioconjugation.

General Protocol for Protein Labeling with this compound

This protocol describes the conjugation of this compound to a protein containing accessible primary amines.

Materials:

  • Protein to be labeled (e.g., antibody) in an amine-free buffer (e.g., PBS, pH 7.2-8.0)

  • This compound

  • Anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF)

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Purification column (e.g., size-exclusion chromatography)

Procedure:

  • Prepare Protein Solution: Dissolve the protein in the conjugation buffer at a concentration of 1-10 mg/mL.

  • Prepare this compound Solution: Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to a final concentration of 10 mg/mL.

  • Conjugation Reaction: Add a 10- to 20-fold molar excess of the dissolved this compound to the protein solution. The final concentration of the organic solvent should not exceed 10% of the total reaction volume.

  • Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or for 2-4 hours at 4°C with gentle stirring.

  • Quenching: Stop the reaction by adding the quenching buffer to a final concentration of 20-50 mM. Incubate for 30 minutes at room temperature.

  • Purification: Remove excess, unreacted this compound and byproducts by size-exclusion chromatography or dialysis.

Protocol for Boc Deprotection

This protocol describes the removal of the Boc protecting group to reveal the primary amine.

Materials:

  • Boc-protected conjugate

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Rotary evaporator

Procedure:

  • Dissolution: Dissolve the Boc-protected conjugate in a 1:1 mixture of DCM and TFA.

  • Reaction: Stir the solution at room temperature for 1-2 hours. Monitor the reaction progress by TLC or LC-MS.

  • Neutralization: Carefully neutralize the reaction mixture by adding saturated sodium bicarbonate solution until the pH is basic.

  • Extraction: Extract the aqueous layer with DCM (3x).

  • Washing: Wash the combined organic layers with brine.

  • Drying: Dry the organic layer over anhydrous sodium sulfate.

  • Concentration: Remove the solvent under reduced pressure using a rotary evaporator to obtain the deprotected product.

Reaction Mechanism and Workflow Visualization

NHS Ester Reaction with a Primary Amine

The conjugation of the NHS ester to a primary amine proceeds via a nucleophilic acyl substitution reaction. The primary amine acts as a nucleophile, attacking the carbonyl carbon of the NHS ester. This results in the formation of a stable amide bond and the release of N-hydroxysuccinimide.[] The optimal pH for this reaction is typically between 7.2 and 8.5.[9]

Diagram of the NHS Ester Reaction Mechanism:

NHS_Ester_Reaction R-NHS Boc-NH-PEG11-O-C(O)-NHS Intermediate [Tetrahedral Intermediate] R-NHS->Intermediate + R'-NH2 R'-NH2 Biomolecule-NH2 R'-NH2->Intermediate Product Boc-NH-PEG11-C(O)-NH-Biomolecule Intermediate->Product NHS N-hydroxysuccinimide Intermediate->NHS

Caption: NHS ester reaction with a primary amine.

Bioconjugation Experimental Workflow

The following diagram illustrates a typical experimental workflow for conjugating this compound to a biomolecule.

Bioconjugation_Workflow start Start prepare_reagents Prepare Reagents (Biomolecule, Linker, Buffers) start->prepare_reagents conjugation Conjugation Reaction (NHS ester + Amine) prepare_reagents->conjugation quench Quench Reaction conjugation->quench purification Purification (e.g., SEC, Dialysis) quench->purification characterization Characterization (e.g., SDS-PAGE, Mass Spec) purification->characterization end End characterization->end

Caption: Experimental workflow for bioconjugation.

Conclusion

This compound is a powerful and versatile tool for researchers in drug development and the life sciences. Its heterobifunctional nature, combined with the beneficial properties of the PEG spacer, enables the controlled and efficient synthesis of complex bioconjugates with enhanced physicochemical properties. The detailed protocols and workflows provided in this guide offer a solid foundation for the successful application of this important crosslinker in a variety of research settings. As the fields of targeted therapeutics and proteomics continue to advance, the utility of well-defined linkers like this compound is expected to grow, facilitating the development of next-generation diagnostics and therapies.

References

Navigating the Stability of Boc-NH-PEG11-NHS Ester: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides an in-depth analysis of the stability and optimal storage conditions for Boc-NH-PEG11-NHS ester, a critical bifunctional crosslinker used extensively in bioconjugation, drug delivery, and proteomics. Aimed at researchers, scientists, and professionals in drug development, this document outlines the key factors influencing the compound's integrity and provides detailed protocols for stability assessment.

Executive Summary

This compound is a valuable tool in biomedical research, enabling the conjugation of molecules through its amine-protective Boc group and its amine-reactive N-hydroxysuccinimide (NHS) ester. However, the NHS ester moiety is susceptible to hydrolysis, a primary degradation pathway that compromises its reactivity and conjugation efficiency. Understanding and controlling the factors that affect its stability are paramount for reproducible and reliable experimental outcomes. This guide provides a comprehensive overview of the chemical stability, recommended storage conditions, and analytical methods for assessing the integrity of this compound.

Chemical Stability of this compound

The stability of this compound is intrinsically linked to the reactivity of the NHS ester group. The primary degradation pathway is hydrolysis, where the ester bond is cleaved by water, yielding the inactive Boc-NH-PEG11-carboxylic acid and N-hydroxysuccinimide (NHS). This reaction is significantly influenced by several factors, most notably pH, temperature, and moisture.

Influence of pH

The rate of hydrolysis of NHS esters is highly pH-dependent. While relatively stable at acidic pH, the hydrolysis rate increases significantly with increasing pH.[1] In aqueous solutions, the half-life of an NHS ester can range from hours at pH 7 to mere minutes at pH 8.6.[1] For optimal conjugation reactions with primary amines, a pH range of 7.2 to 8.5 is typically recommended; however, this also represents a compromise, as the rate of hydrolysis is considerable in this range.[2][]

Impact of Temperature

As with most chemical reactions, the rate of hydrolysis of this compound is accelerated at higher temperatures. Therefore, maintaining low temperatures during storage and handling is crucial to minimize degradation.

Sensitivity to Moisture

Given that water is a reactant in the hydrolysis process, exposure to moisture, even atmospheric humidity, can lead to the degradation of the solid compound over time. It is imperative to store and handle the reagent in a dry environment.

Quantitative Stability Data

While specific long-term stability data for this compound is not extensively published, the following table provides an illustrative summary of the expected stability based on the known behavior of similar PEGylated NHS esters under various storage conditions. These values should be considered as guidelines, and it is recommended to perform in-house stability testing for critical applications.

Storage ConditionTemperature (°C)Relative Humidity (%)Expected Shelf-Life (Solid)Notes
Long-term-20< 30> 1 yearRecommended for optimal stability. Store under an inert atmosphere (e.g., argon or nitrogen).
Intermediate4< 30Several monthsSuitable for short-term storage. Avoid repeated temperature cycling.
Room Temperature2550Days to weeksNot recommended for storage. Significant degradation can occur.
Accelerated4075Hours to daysUsed in formal stability studies to predict long-term stability.

Recommended Storage and Handling

To ensure the maximum shelf-life and performance of this compound, the following storage and handling procedures are strongly recommended:

  • Storage: The compound should be stored at -20°C or lower in a tightly sealed container, preferably under a dry, inert atmosphere such as argon or nitrogen.[4]

  • Handling: Before opening, the container should be allowed to equilibrate to room temperature to prevent moisture condensation. Once opened, it is advisable to aliquot the reagent into smaller, single-use quantities to minimize repeated exposure to atmospheric moisture and temperature fluctuations. For reconstitution, use anhydrous solvents like dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF). Solutions of the NHS ester are not stable and should be prepared fresh for each use.

Experimental Protocols for Stability Assessment

A formal stability study is essential for determining the shelf-life of this compound under defined storage conditions. The following outlines a typical protocol for an accelerated stability study.

Objective

To evaluate the stability of solid this compound under accelerated temperature and humidity conditions to predict its long-term shelf-life.

Materials
  • This compound (multiple aliquots from the same batch)

  • Controlled environment chambers (e.g., 40°C / 75% RH)

  • HPLC system with a UV detector

  • UV-Vis spectrophotometer

  • Anhydrous DMSO or DMF

  • Phosphate buffer (pH 7.4)

  • N-hydroxysuccinimide (NHS) standard

  • Boc-NH-PEG11-carboxylic acid standard (if available)

Experimental Workflow

Stability_Workflow cluster_prep Sample Preparation cluster_storage Accelerated Storage cluster_sampling Time-Point Sampling cluster_analysis Analysis cluster_data Data Interpretation A Aliquot solid this compound into vials B Place vials in stability chamber (40°C / 75% RH) A->B C Withdraw samples at T=0, 1, 2, 4, 8 weeks B->C D Dissolve sample in anhydrous DMSO C->D E Analyze by RP-HPLC-UV (215 nm & 260 nm) D->E F Perform spectrophotometric hydrolysis assay D->F G Quantify remaining this compound E->G F->G H Determine degradation rate and shelf-life G->H

Figure 1. Experimental workflow for an accelerated stability study of this compound.
Analytical Methods

RP-HPLC is a robust method for separating and quantifying the intact this compound from its hydrolysis product, Boc-NH-PEG11-carboxylic acid.

  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water

  • Mobile Phase B: 0.1% TFA in acetonitrile

  • Gradient: A time-dependent gradient from 95% A to 100% B.

  • Flow Rate: 1.0 mL/min

  • Detection: UV absorbance at 215 nm (for the PEG backbone and amide) and 260 nm (for the NHS leaving group).

  • Quantification: The percentage of remaining active ester is calculated by comparing the peak area of the intact molecule at a given time point to its initial peak area at T=0.

This method quantifies the amount of N-hydroxysuccinimide (NHS) released upon complete hydrolysis, which is directly proportional to the amount of active NHS ester present in the sample. The released NHS has a characteristic UV absorbance at 260 nm in a basic solution.[5]

  • Sample Preparation: Dissolve a known mass of the aged this compound in a small volume of anhydrous DMSO.

  • Hydrolysis: Add an aliquot of the DMSO solution to a basic buffer (e.g., 0.1 M sodium borate, pH 9.0) to induce rapid and complete hydrolysis of the NHS ester.

  • Measurement: Measure the absorbance of the solution at 260 nm.

  • Quantification: Compare the absorbance to a standard curve prepared with known concentrations of N-hydroxysuccinimide to determine the molar amount of active NHS ester in the original sample.

Degradation Pathway

The primary degradation mechanism for this compound is hydrolysis. The following diagram illustrates this chemical transformation.

Hydrolysis_Pathway reactant This compound Boc-NH-(CH2CH2O)11-C(O)-O-N(C(O)CH2)2 water H2O reactant->water product1 Boc-NH-PEG11-Carboxylic Acid Boc-NH-(CH2CH2O)11-C(O)OH water->product1 product2 N-Hydroxysuccinimide (NHS) HO-N(C(O)CH2)2 water->product2

Figure 2. Hydrolysis pathway of this compound.

Conclusion

The stability of this compound is critical for its successful application in bioconjugation and related fields. By understanding the factors that contribute to its degradation, particularly hydrolysis, and by adhering to strict storage and handling protocols, researchers can ensure the integrity and reactivity of this important reagent. The implementation of robust stability testing programs, as outlined in this guide, is essential for establishing appropriate shelf-lives and ensuring the reproducibility of experimental results.

References

An In-depth Technical Guide to Boc-NH-PEG11-NHS Ester for Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of Boc-NH-PEG11-NHS ester, a versatile heterobifunctional crosslinker used extensively in bioconjugation. Below, we delve into its chemical properties, reaction mechanisms, and detailed protocols for its application in modifying proteins, peptides, and other biomolecules.

Introduction to this compound

This compound is a chemical tool that facilitates the covalent linking of molecules.[1][] It is characterized by three key components:

  • Boc (tert-Butyloxycarbonyl) protected amine: This protecting group allows for a two-step conjugation strategy. The NHS ester can react with a primary amine on a target molecule, and subsequently, the Boc group can be removed under acidic conditions to reveal a primary amine for further modification.[]

  • PEG11 (polyethylene glycol) spacer: The 11-unit polyethylene (B3416737) glycol chain is a hydrophilic spacer that enhances the solubility and stability of the resulting conjugate.[] It also reduces the potential for aggregation and can decrease the immunogenicity of the modified biomolecule.[]

  • NHS (N-hydroxysuccinimide) ester: This is a highly reactive group that readily forms stable amide bonds with primary amines on target molecules, such as the lysine (B10760008) residues and N-termini of proteins.[1]

The linear structure and defined length of the PEG spacer make this crosslinker particularly useful in applications requiring precise control over the distance between conjugated molecules, such as in the development of antibody-drug conjugates (ADCs) and PROTACs (PROteolysis TArgeting Chimeras).[4][5]

Chemical Properties and Reaction Mechanism

The core utility of this compound lies in the reactivity of its NHS ester group towards primary amines. This reaction proceeds via a nucleophilic acyl substitution mechanism.

Reaction Mechanism:

  • The nucleophilic primary amine of a biomolecule attacks the carbonyl carbon of the NHS ester.

  • This forms a tetrahedral intermediate.

  • The intermediate collapses, releasing the N-hydroxysuccinimide (NHS) leaving group and forming a stable, irreversible amide bond.

This reaction is highly efficient and selective for primary amines within a specific pH range, typically between 7.2 and 8.5.[1]

Quantitative Data

Optimizing bioconjugation reactions requires an understanding of the quantitative aspects of the reagents involved. The following tables summarize key quantitative data for NHS esters, which are directly applicable to this compound.

ParameterValueConditionsReference(s)
Optimal pH Range for Amine Reaction 7.2 - 8.5Aqueous buffers[1]
Reaction Time 30 - 120 minutesRoom temperature or 4°C
Half-life of NHS Ester Hydrolysis 4 - 5 hourspH 7.0, 0°C[1][6][7]
10 minutespH 8.6, 4°C[1][6][7]

Table 1: Reaction Conditions and Stability of NHS Esters

PropertyBenefitReference(s)
Increased Solubility The hydrophilic PEG chain improves the water solubility of the crosslinker and the resulting conjugate.[]
Enhanced Stability PEGylation can increase the in vivo half-life of biomolecules.[]
Reduced Aggregation The PEG spacer helps to prevent the aggregation of conjugated molecules.
Reduced Immunogenicity The PEG chain can shield the biomolecule from the immune system.[]

Table 2: Benefits of the PEG11 Spacer

Experimental Protocols

Below are detailed protocols for the use of this compound in bioconjugation. These are general guidelines and may require optimization for specific applications.

General Protocol for Protein Labeling

This protocol outlines the steps for conjugating this compound to a protein containing accessible primary amines.

Materials:

  • Protein solution (1-10 mg/mL in an amine-free buffer)

  • This compound

  • Anhydrous DMSO or DMF

  • Conjugation Buffer: 0.1 M phosphate (B84403) buffer, 0.15 M NaCl, pH 7.2-8.0

  • Quenching Buffer: 1 M Tris-HCl, pH 7.5 or 1 M glycine

  • Desalting column or dialysis equipment

Procedure:

  • Protein Preparation: Ensure the protein is in the Conjugation Buffer. If the protein is in a buffer containing primary amines (e.g., Tris), it must be exchanged into the Conjugation Buffer via dialysis or a desalting column.

  • Reagent Preparation: Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to create a 10 mM stock solution.[8][9] Do not prepare stock solutions for long-term storage as the NHS ester is moisture-sensitive and will hydrolyze.[8][9][10]

  • Conjugation Reaction:

    • Add a 10- to 50-fold molar excess of the this compound solution to the protein solution. The final volume of the organic solvent should not exceed 10% of the total reaction volume.

    • Incubate the reaction for 30-60 minutes at room temperature or for 2 hours on ice.[8][9][10]

  • Quenching: Add the Quenching Buffer to a final concentration of 10-50 mM to stop the reaction by hydrolyzing any unreacted NHS ester. Incubate for 15 minutes at room temperature.

  • Purification: Remove excess, unreacted this compound and the NHS byproduct using a desalting column or dialysis against a suitable storage buffer (e.g., PBS).[8][9][11]

Protocol for Deprotection of the Boc Group

This protocol describes the removal of the Boc protecting group to reveal a primary amine for subsequent conjugation steps.

Materials:

  • Boc-protected conjugate

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM) or Dioxane

  • Neutralization buffer (e.g., PBS)

Procedure:

  • Dissolution: Dissolve the Boc-protected conjugate in an appropriate organic solvent such as DCM or dioxane.

  • Acid Treatment: Add a solution of a strong acid, such as TFA (typically 20-50% in DCM).

  • Incubation: Stir the reaction mixture at room temperature for 30-60 minutes.

  • Solvent Removal: Evaporate the solvent and excess acid under a stream of nitrogen or using a rotary evaporator.

  • Neutralization: Resuspend the deprotected conjugate in a neutralization buffer to adjust the pH for subsequent reactions or storage.

Visualizations

The following diagrams illustrate the key processes involved in using this compound for bioconjugation.

G cluster_0 Step 1: Reagent Preparation cluster_1 Step 2: Conjugation cluster_2 Step 3: Quenching & Purification reagent This compound (solid) stock_solution 10 mM Stock Solution reagent->stock_solution Dissolve solvent Anhydrous DMSO/DMF solvent->stock_solution reaction_mixture Reaction Mixture stock_solution->reaction_mixture Add 10-50x molar excess protein Protein with Primary Amines (in amine-free buffer, pH 7.2-8.5) protein->reaction_mixture conjugated_protein Boc-NH-PEG11-Protein Conjugate reaction_mixture->conjugated_protein Incubate 30-60 min @ RT or 2h on ice quenched_mixture Quenched Reaction conjugated_protein->quenched_mixture Add to stop reaction quenching_buffer Quenching Buffer (e.g., Tris, Glycine) quenching_buffer->quenched_mixture purification Purification (Desalting Column / Dialysis) quenched_mixture->purification final_product Purified Boc-Protected Conjugate purification->final_product

Caption: Workflow for protein conjugation with this compound.

G start Boc-NH-PEG11-Protein Conjugate dissolve Dissolve in DCM/Dioxane start->dissolve add_acid Add TFA Solution dissolve->add_acid incubate Incubate 30-60 min @ RT add_acid->incubate evaporate Remove Solvent & Acid incubate->evaporate neutralize Resuspend in Neutral Buffer evaporate->neutralize end Deprotected Conjugate with Free Primary Amine neutralize->end

Caption: Workflow for the deprotection of the Boc group.

G reagents This compound Primary Amine intermediate Tetrahedral Intermediate reagents:amine->intermediate Nucleophilic Attack products Stable Amide Bond N-hydroxysuccinimide (NHS) intermediate->products Collapse & Release of NHS

Caption: Reaction mechanism of NHS ester with a primary amine.

References

A Deep Dive into Heterobifunctional PEG Linkers: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise and stable conjugation of molecules is a cornerstone of innovation. Heterobifunctional polyethylene (B3416737) glycol (PEG) linkers have emerged as indispensable tools in this endeavor, offering a versatile and powerful platform for the creation of complex bioconjugates. This technical guide provides an in-depth exploration of the core principles, applications, and methodologies associated with these remarkable molecules.

Heterobifunctional PEG linkers are polymers composed of a central polyethylene glycol chain with two distinct reactive functional groups at either end.[1][2] This unique architecture allows for the sequential and specific covalent linkage of two different molecular entities, a capability that is instrumental in a wide array of biomedical applications, most notably in the development of Antibody-Drug Conjugates (ADCs) and Proteolysis-Targeting Chimeras (PROTACs).[3]

The PEG component of the linker imparts several highly desirable properties to the resulting bioconjugate. It can significantly enhance the hydrophilicity and solubility of conjugated molecules, particularly important for hydrophobic drug payloads.[4] Furthermore, the PEG chain can shield the bioconjugate from enzymatic degradation and reduce its immunogenicity, leading to a longer circulation half-life and an improved pharmacokinetic profile.[1][4] The ability to customize the length of the PEG chain provides precise control over the distance between the two conjugated molecules, a critical factor for optimizing biological activity.

Core Concepts: Structure and Functionality

The versatility of heterobifunctional PEG linkers stems from the wide variety of reactive functional groups that can be incorporated at their termini. The choice of these groups is dictated by the available functional groups on the molecules to be conjugated, such as proteins, peptides, small molecules, or surfaces.

Below is a diagram illustrating the fundamental structure of a heterobifunctional PEG linker.

G Figure 1. Core Structure of a Heterobifunctional PEG Linker cluster_0 Heterobifunctional PEG Linker Functional_Group_A Functional Group A PEG_Chain Polyethylene Glycol (PEG) Chain Functional_Group_A->PEG_Chain Covalent Bond Functional_Group_B Functional Group B PEG_Chain->Functional_Group_B Covalent Bond

A diagram of the basic structure of a heterobifunctional PEG linker.
Common Reactive Groups and Their Targets

The selection of appropriate reactive groups is critical for a successful conjugation strategy. The following table summarizes some of the most commonly used functional groups in heterobifunctional PEG linkers and their specific molecular targets.

Functional GroupTarget Functional GroupResulting Linkage
N-Hydroxysuccinimide (NHS) Ester Primary Amines (-NH₂)Amide Bond
Maleimide Sulfhydryls (-SH)Thioether Bond
Azide (N₃) Alkynes (via Click Chemistry)Triazole Ring
Alkyne Azides (via Click Chemistry)Triazole Ring
DBCO (Dibenzocyclooctyne) Azides (Copper-Free Click Chemistry)Triazole Ring
Aldehyde/Ketone Hydrazides/AminooxyHydrazone/Oxime Bond
Carboxyl (-COOH) Primary Amines (-NH₂) (with activator)Amide Bond

Applications in Drug Development

The unique properties of heterobifunctional PEG linkers have made them central to the advancement of targeted therapies and other sophisticated drug delivery systems.

Antibody-Drug Conjugates (ADCs)

ADCs are a class of targeted therapeutics that combine the specificity of a monoclonal antibody with the potent cell-killing activity of a cytotoxic drug.[5] Heterobifunctional PEG linkers are crucial in the construction of ADCs, providing a stable bridge between the antibody and the payload. The use of PEG linkers in ADCs can improve the solubility of the conjugate, enable higher drug-to-antibody ratios (DARs) without causing aggregation, and enhance the overall pharmacokinetic properties of the therapeutic.[6]

The mechanism of action for a typical HER2-targeted ADC is depicted in the following signaling pathway diagram.

G Figure 2. Simplified HER2 Signaling Pathway and ADC Mechanism cluster_cell Cancer Cell cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm HER2 HER2 Receptor PI3K PI3K HER2->PI3K RAS RAS HER2->RAS Endosome Endosome HER2->Endosome 2. Internalization AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation Lysosome Lysosome Endosome->Lysosome 3. Trafficking Payload Cytotoxic Payload Lysosome->Payload 4. Payload Release Apoptosis Apoptosis Payload->Apoptosis 5. Cell Death ADC Antibody-Drug Conjugate (ADC) ADC->HER2 1. Binding

Mechanism of a HER2-targeted ADC facilitated by a linker.

Quantitative Data on Heterobifunctional PEG Linkers

The length of the PEG chain is a critical parameter that can be tuned to optimize the performance of a bioconjugate. The following tables summarize quantitative data from preclinical studies, illustrating the impact of PEG linker length on key pharmacokinetic and efficacy parameters of ADCs.

Table 1: Impact of PEG Linker Length on ADC Pharmacokinetics

LinkerADC Clearance (mL/day/kg)Plasma Half-Life (hours)
No PEG~15-
PEG2~12-
PEG4~8-
PEG8~5-
PEG12-Increased vs. PEG8
PEG24-Further Increased vs. PEG12

Data synthesized from multiple sources indicating general trends.[4][7]

Table 2: Effect of PEG Linker Length on In Vitro and In Vivo Efficacy of ADCs

LinkerIn Vitro Cytotoxicity (IC50)In Vivo Tumor Growth Inhibition
Short PEGGenerally Lower (more potent)May be less effective due to poor PK
Long PEGGenerally Higher (less potent)Often more effective due to improved PK

This table represents a general trend observed in several studies; specific results can vary depending on the ADC components and cancer model.[8]

Experimental Protocols

Detailed and reproducible protocols are essential for the successful application of heterobifunctional PEG linkers. The following sections provide methodologies for common bioconjugation techniques.

Protocol 1: Conjugation using NHS-Ester-PEG-Maleimide

This protocol describes the conjugation of a protein with available primary amines (e.g., an antibody) to a molecule with a free sulfhydryl group (e.g., a cytotoxic drug).

Materials:

  • Protein-NH₂ (e.g., antibody) in a suitable buffer (e.g., PBS, pH 7.2-8.0)

  • NHS-Ester-PEG-Maleimide linker

  • Molecule-SH (e.g., thiol-containing payload)

  • Anhydrous DMSO or DMF

  • Desalting column

  • Conjugation buffer (e.g., PBS with EDTA, pH 6.5-7.5)

  • Quenching reagent (e.g., cysteine or 2-mercaptoethanol)

Workflow Diagram:

G Figure 3. NHS-Ester-PEG-Maleimide Conjugation Workflow Start Start Dissolve_Linker Dissolve NHS-Ester-PEG-Maleimide in DMSO/DMF Start->Dissolve_Linker React_Protein_Linker React Protein-NH₂ with Linker Dissolve_Linker->React_Protein_Linker Remove_Excess_Linker Remove Excess Linker (Desalting Column) React_Protein_Linker->Remove_Excess_Linker Add_Molecule_SH Add Molecule-SH to Maleimide-activated Protein Remove_Excess_Linker->Add_Molecule_SH Quench_Reaction Quench Reaction Add_Molecule_SH->Quench_Reaction Purify_Conjugate Purify Final Conjugate (e.g., SEC) Quench_Reaction->Purify_Conjugate End End Purify_Conjugate->End

References

Technical Guide: Boc-NH-PEG11-NHS Ester for Advanced Bioconjugation and Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Boc-NH-PEG11-NHS ester, a heterobifunctional crosslinker crucial for advancements in bioconjugation, drug delivery, and the development of novel therapeutics such as Proteolysis Targeting Chimeras (PROTACs). This document outlines supplier information for related compounds, purity specifications, and detailed experimental protocols.

Introduction to Boc-NH-PEG-NHS Esters

Boc-NH-PEG-NHS esters are valuable molecular tools that feature a Boc-protected amine, a polyethylene (B3416737) glycol (PEG) spacer, and an N-hydroxysuccinimide (NHS) ester functional group. This unique combination of moieties allows for a two-step conjugation process. The NHS ester reacts efficiently with primary amines on proteins, peptides, or other biomolecules to form stable amide bonds. The Boc protecting group can then be removed under acidic conditions to expose a terminal amine for further functionalization.

The PEG linker itself offers significant advantages, including increased solubility and stability of the resulting conjugate, as well as reduced immunogenicity. The length of the PEG chain can be varied to optimize the distance between the conjugated molecules, a critical factor in applications like PROTAC development.

Supplier and Purity Information for Boc-NH-PEG-NHS Esters

While sourcing this compound can be specific, several reputable suppliers offer a range of Boc-NH-PEG-NHS esters with varying PEG chain lengths. The following table provides a comparative summary of suppliers and their purity specifications for representative Boc-NH-PEG-NHS ester products. Researchers are encouraged to inquire with these suppliers for custom synthesis of the PEG11 variant.

SupplierProduct NameCatalog NumberPurity
Sigma-Aldrich (Ambeed) Boc-NH-PEG4-NHS esterAMBH97F07C1E99%[1]
MedKoo Biosciences t-Boc-N-amido-PEG2-NHS ester572112>95%[2]
Chem-Impex Boc-NH-PEG8-OCH2CH2CO2NHS ester50051≥ 97%[3]
AxisPharm t-Boc-N-Amido-PEG4-NHS esterN/A≥95%[4]
Cederlane High Purity PEG Reagent, Boc-NH-PEG8-CH2CH2COONHS EsterCLPEG221895% min

Note: The availability of specific PEG chain lengths may vary. Many suppliers offer custom synthesis services to meet specific research needs.

Key Applications

The unique properties of Boc-NH-PEG-NHS esters make them suitable for a variety of applications in biomedical research and drug development:

  • PROTACs: These linkers are instrumental in the synthesis of PROTACs, where they connect a target protein-binding ligand to an E3 ubiquitin ligase ligand.

  • Antibody-Drug Conjugates (ADCs): The PEG linker can improve the pharmacokinetic properties of ADCs.

  • Peptide Modification: Site-specific modification of peptides to enhance their therapeutic properties.

  • Surface Functionalization: Immobilization of biomolecules onto surfaces for diagnostic and research applications.

Experimental Protocols

The following is a general protocol for the conjugation of a Boc-NH-PEG-NHS ester to a protein containing primary amines.

Materials
  • Boc-NH-PEG-NHS ester

  • Protein of interest in an amine-free buffer (e.g., PBS, pH 7.2-8.0)

  • Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO)

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Purification column (e.g., size-exclusion chromatography)

Procedure
  • Preparation of Reagents:

    • Dissolve the protein of interest in the reaction buffer to a final concentration of 1-10 mg/mL.

    • Immediately before use, prepare a 10 mg/mL stock solution of the Boc-NH-PEG-NHS ester in anhydrous DMF or DMSO.

  • Conjugation Reaction:

    • Add a 10- to 50-fold molar excess of the dissolved Boc-NH-PEG-NHS ester to the protein solution.

    • Gently mix and allow the reaction to proceed for 1-2 hours at room temperature or overnight at 4°C.

  • Quenching the Reaction:

    • Add the quenching buffer to the reaction mixture to a final concentration of 50-100 mM.

    • Incubate for 30 minutes at room temperature to quench any unreacted NHS ester.

  • Purification:

    • Remove excess, unreacted PEG linker and quenching buffer by size-exclusion chromatography or dialysis.

  • Boc Deprotection (Optional):

    • To deprotect the Boc group and expose the terminal amine, treat the conjugate with a solution of trifluoroacetic acid (TFA) in dichloromethane (B109758) (DCM). The exact conditions should be optimized for the specific conjugate.

    • Following deprotection, the conjugate can be further modified at the newly exposed amine.

Visualizing the Workflow

The following diagrams illustrate the chemical structure, a typical bioconjugation workflow, and a logical diagram for PROTAC synthesis using a Boc-NH-PEG-NHS ester.

G cluster_0 This compound Structure Boc Boc-NH- PEG (CH2CH2O)11- Boc->PEG NHS C(O)-NHS PEG->NHS

Chemical Structure of this compound

G Start Start: Protein with Primary Amines Conjugation NHS Ester Reaction (pH 7.2-8.0) Start->Conjugation Reagent Boc-NH-PEG-NHS Ester (dissolved in DMSO/DMF) Reagent->Conjugation Quench Quench Unreacted NHS Ester (e.g., Tris buffer) Conjugation->Quench Purification Purification (e.g., SEC) Quench->Purification Boc_Conjugate Boc-Protected PEG-Protein Conjugate Purification->Boc_Conjugate Deprotection Boc Deprotection (TFA) Boc_Conjugate->Deprotection Final_Product Amine-Functionalized PEG-Protein Conjugate Deprotection->Final_Product G cluster_0 PROTAC Synthesis Logical Diagram POI_Ligand Target Protein (POI) Ligand with a reactive group Step1 Step 1: Conjugate POI Ligand to NHS ester of Linker POI_Ligand->Step1 Linker Boc-NH-PEG-NHS Ester Linker->Step1 E3_Ligand E3 Ligase Ligand with a reactive group Step3 Step 3: Conjugate Amine to E3 Ligase Ligand E3_Ligand->Step3 Intermediate Boc-NH-PEG-Linker-POI_Ligand Step1->Intermediate Step2 Step 2: Deprotect Boc Group to reveal Amine Intermediate->Step2 Amine_Intermediate H2N-PEG-Linker-POI_Ligand Step2->Amine_Intermediate Amine_Intermediate->Step3 PROTAC Final PROTAC Molecule Step3->PROTAC

References

Methodological & Application

Application Notes and Protocols for Antibody Conjugation with Boc-NH-PEG11-NHS Ester

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The conjugation of polyethylene (B3416737) glycol (PEG) to antibodies, a process known as PEGylation, is a widely utilized strategy in drug development to enhance the therapeutic properties of monoclonal antibodies (mAbs). PEGylation can improve protein stability, increase serum half-life, and reduce immunogenicity.[1][] This document provides a detailed step-by-step guide for the conjugation of antibodies with a heterobifunctional linker, Boc-NH-PEG11-NHS ester. This linker allows for a two-step conjugation process, providing greater control over the final conjugate structure.

The this compound features an N-hydroxysuccinimide (NHS) ester at one terminus, which reacts with primary amines (e.g., lysine (B10760008) residues) on the antibody surface to form a stable amide bond.[][4] The other terminus is a Boc-protected amine, which can be deprotected under acidic conditions to reveal a primary amine for subsequent conjugation to another molecule of interest, such as a small molecule drug, a fluorescent dye, or a second protein.

Reaction Principle and Signaling Pathway

The conjugation process involves two key chemical reactions. The first is the acylation of primary amines on the antibody by the NHS ester. The second is the deprotection of the Boc group to yield a free amine.

G cluster_step1 Step 1: Antibody PEGylation cluster_step2 Step 2: Boc Deprotection cluster_step3 Step 3: Second Conjugation Antibody-NH2 Antibody with Primary Amines (Lysine Residues) PEGylated_Ab Boc-NH-PEG11-Antibody Conjugate Antibody-NH2->PEGylated_Ab NHS Ester Reaction (pH 7.2-8.5) Boc_PEG_NHS This compound Boc_PEG_NHS->PEGylated_Ab Deprotected_Ab H2N-PEG11-Antibody Conjugate PEGylated_Ab->Deprotected_Ab Acidic Conditions (e.g., TFA) Final_Conjugate Final Antibody Conjugate Deprotected_Ab->Final_Conjugate Further Reaction Second_Molecule Molecule of Interest (e.g., Drug, Dye) Second_Molecule->Final_Conjugate

Caption: Chemical pathway for the two-step antibody conjugation.

Experimental Protocols

This section provides a detailed, step-by-step protocol for the conjugation of an antibody with this compound.

Materials and Reagents
  • Antibody: Purified monoclonal antibody at a concentration of 1-10 mg/mL. The antibody should be in an amine-free buffer, such as phosphate-buffered saline (PBS).

  • This compound: High-purity reagent.

  • Reaction Buffer: Amine-free buffer with a pH of 7.2-8.5 (e.g., 0.1 M phosphate (B84403) buffer, 0.15 M NaCl, pH 7.2).

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Deprotection Reagent: Trifluoroacetic acid (TFA).

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0.

  • Purification System: Size-exclusion chromatography (SEC) or dialysis cassettes (e.g., 10K MWCO).

Experimental Workflow

The overall experimental workflow is depicted in the following diagram:

G Start Start Ab_Prep Antibody Preparation (Buffer Exchange) Start->Ab_Prep PEG_Prep This compound Preparation Start->PEG_Prep Conjugation1 Step 1: PEGylation Reaction Ab_Prep->Conjugation1 PEG_Prep->Conjugation1 Purification1 Purification of Boc-PEG-Antibody Conjugation1->Purification1 Characterization1 Characterization 1 (DOS Determination) Purification1->Characterization1 Deprotection Step 2: Boc Deprotection Characterization1->Deprotection Purification2 Purification of Amine-PEG-Antibody Deprotection->Purification2 Conjugation2 Step 3: Second Conjugation Purification2->Conjugation2 Purification3 Final Purification Conjugation2->Purification3 Characterization2 Final Characterization Purification3->Characterization2 End End Characterization2->End

Caption: Experimental workflow for two-step antibody conjugation.

Step 1: Antibody PEGylation
  • Antibody Preparation:

    • Ensure the antibody is in an amine-free buffer (e.g., PBS, pH 7.2). If the antibody solution contains primary amines (e.g., Tris buffer), perform a buffer exchange using a desalting column or dialysis.

    • Adjust the antibody concentration to 1-10 mg/mL.

  • This compound Preparation:

    • Allow the vial of this compound to equilibrate to room temperature before opening to prevent moisture condensation.

    • Immediately before use, dissolve the required amount of the linker in anhydrous DMSO to a stock concentration of 10 mg/mL.

  • Conjugation Reaction:

    • Add the calculated volume of the this compound solution to the antibody solution. The molar ratio of the linker to the antibody will determine the degree of substitution (DOS). A 20-fold molar excess of the PEG linker typically results in 4-6 PEG molecules per antibody.[4][5][6][7]

    • Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours on ice with gentle stirring.[4]

  • Quenching the Reaction:

    • (Optional) Add a quenching buffer, such as Tris-HCl, to a final concentration of 20-50 mM to stop the reaction by consuming any unreacted NHS esters. Incubate for 15 minutes.

  • Purification of the Boc-PEG-Antibody Conjugate:

    • Remove excess, unreacted this compound and other small molecules by size-exclusion chromatography or dialysis.

Step 2: Boc Deprotection
  • Deprotection Reaction:

    • To the purified Boc-PEG-antibody conjugate, add a solution of trifluoroacetic acid (TFA) to a final concentration of 5-20% (v/v). The optimal concentration and reaction time should be determined empirically.

    • Incubate the reaction for 30-60 minutes at room temperature.

  • Purification of the Amine-PEG-Antibody Conjugate:

    • Immediately purify the deprotected antibody conjugate to remove TFA and byproducts using a desalting column or dialysis against the desired buffer for the next conjugation step.

Step 3: Second Conjugation Reaction

The newly exposed primary amine on the PEG linker can be used for a variety of conjugation chemistries. The specific protocol will depend on the reactive group of the second molecule to be conjugated.

Quantitative Data Summary

The degree of substitution (DOS), which is the number of PEG molecules conjugated to a single antibody, is a critical parameter. The DOS can be controlled by adjusting the molar ratio of the this compound to the antibody.

Molar Ratio (Linker:Antibody)Expected Degree of Substitution (DOS)
5:11 - 2
10:12 - 4
20:1 4 - 6
40:16 - 8

Note: These are representative values and the actual DOS may vary depending on the specific antibody, its concentration, and the reaction conditions. Optimization is recommended.

Characterization of the Antibody Conjugate

Thorough characterization of the antibody conjugate at each step is crucial to ensure the quality and consistency of the final product.

  • SDS-PAGE: A simple and rapid method to qualitatively assess the increase in molecular weight of the antibody after PEGylation. The PEGylated antibody will migrate slower than the unconjugated antibody.

  • Size-Exclusion Chromatography (SEC-HPLC): Used to assess the purity of the conjugate and to detect any aggregation or fragmentation.

  • Mass Spectrometry (MALDI-TOF or ESI-MS): The preferred method for determining the precise molecular weight of the conjugate and for quantifying the degree of substitution.[8][9][10] The mass spectrum will show a distribution of peaks, with each peak corresponding to the antibody conjugated with a different number of PEG linkers.[11]

  • Functional Assays: It is essential to perform functional assays, such as ELISA or flow cytometry, to confirm that the conjugation process has not compromised the antigen-binding affinity of the antibody.[1]

References

Application Notes and Protocols for Boc-NH-PEG11-NHS Ester in Antibody-Drug Conjugate (ADC) Development

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Antibody-Drug Conjugates (ADCs) are a transformative class of biopharmaceuticals that combine the antigen-targeting specificity of monoclonal antibodies (mAbs) with the high potency of cytotoxic small-molecule drugs. A critical component of every ADC is the linker, which connects the antibody to the payload. The linker's properties profoundly influence the ADC's stability, solubility, pharmacokinetics (PK), and therapeutic index.[1][2]

Polyethylene glycol (PEG) linkers are widely employed in ADC development to enhance the overall properties of the conjugate. The hydrophilic nature of PEG can improve the solubility of ADCs carrying hydrophobic payloads, reduce aggregation, and prolong circulation half-life by creating a "hydration shell" around the molecule.[3][4]

Boc-NH-PEG11-NHS ester is a heterobifunctional, monodisperse PEG linker designed for advanced ADC construction. It features two distinct reactive termini:

  • An N-Hydroxysuccinimide (NHS) ester , which reacts efficiently and specifically with primary amines (e.g., the ε-amino group of lysine (B10760008) residues) on the antibody surface to form a stable amide bond.[][]

  • A tert-butyloxycarbonyl (Boc) protected amine , which provides a latent reactive site. Following conjugation to the antibody, the Boc group can be removed under acidic conditions to reveal a primary amine, which is then available for conjugation to a payload.[7][]

This two-step conjugation strategy allows for controlled, sequential assembly of the ADC, making this compound a valuable tool for developing next-generation targeted therapeutics.

Key Applications and Advantages

The unique structure of this compound offers several advantages in ADC development:

  • Enhanced Solubility and Stability: The hydrophilic 11-unit PEG spacer helps to mitigate the hydrophobicity of many cytotoxic payloads, reducing the risk of aggregation and improving the overall solubility and stability of the ADC.[9][10][]

  • Improved Pharmacokinetics: PEGylation is known to increase the hydrodynamic volume of proteins, which can slow renal clearance, extend plasma half-life, and improve tumor accumulation.[12][13]

  • Controlled, Sequential Conjugation: The orthogonal reactivity of the NHS ester and the Boc-protected amine allows for a directed synthesis strategy. The linker is first attached to the antibody, followed by purification, deprotection, and subsequent payload attachment.

  • Homogeneous Product Generation: As a monodisperse linker, this compound ensures that each ADC has a linker of the exact same length, leading to more homogeneous final products with improved batch-to-batch consistency and potentially safer profiles.[1][3]

Experimental Protocols and Data

Overall Experimental Workflow

The development of an ADC using this compound involves a multi-step process beginning with antibody preparation and concluding with the characterization of the final, purified conjugate.

G cluster_0 Phase 1: Linker Conjugation cluster_1 Phase 2: Deprotection & Payload Conjugation cluster_2 Phase 3: Finalization A Antibody Preparation (Buffer Exchange) B Conjugation with This compound A->B C Purification Step 1 (e.g., SEC or TFF) B->C D Boc Deprotection (Acidic Treatment) C->D Antibody-Linker Intermediate E Purification Step 2 (Buffer Exchange) D->E F Conjugation of Activated Payload E->F G Final Purification (e.g., SEC or HIC) F->G Crude ADC H ADC Characterization (DAR, Purity, etc.) G->H G cluster_Ab cluster_Linker cluster_Payload cluster_Steps Ab Antibody Step1 Step 1: Amine Reaction Ab->Step1 Linker Boc-NH-PEG11-NHS Linker->Step1 Payload Payload Step3 Step 3: Payload Conjugation Payload->Step3 Step2 Step 2: Boc Deprotection Step1->Step2 Antibody-Linker Intermediate Step2->Step3 Activated Antibody-Linker FinalADC Antibody-PEG11-Payload Conjugate Step3->FinalADC Final ADC G ADC 1. ADC Circulates in Bloodstream Binding 2. Binds to Antigen on Target Cell ADC->Binding Internalization 3. Internalization (Endocytosis) Binding->Internalization Lysosome 4. Trafficking to Lysosome Internalization->Lysosome Release 5. Payload Release (Linker/Ab Degradation) Lysosome->Release Action 6. Payload Induces Cell Death Release->Action

References

Application Notes and Protocols for the Synthesis of Boc-NH-PEG11-NHS Ester as a PROTAC Linker

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to PROTACs and the Role of PEG Linkers

Proteolysis-targeting chimeras (PROTACs) are a revolutionary class of therapeutic agents that co-opt the body's own ubiquitin-proteasome system to selectively degrade target proteins implicated in disease.[1] These heterobifunctional molecules are composed of three key components: a ligand that binds to the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[2] The linker is a critical determinant of a PROTAC's success, influencing its solubility, cell permeability, and the stability and geometry of the ternary complex formed between the POI and the E3 ligase.[1]

Polyethylene glycol (PEG) linkers are frequently employed in PROTAC design due to their favorable physicochemical properties. The repeating ethylene (B1197577) glycol units impart hydrophilicity, which can enhance the solubility and cell permeability of the often large and hydrophobic PROTAC molecules.[2] The flexibility of PEG chains also allows for the necessary spatial orientation of the two ligands to facilitate the formation of a productive ternary complex, which is essential for efficient protein degradation.

This document provides a detailed protocol for the synthesis of a commonly used PEG-based PROTAC linker, Boc-NH-PEG11-NHS ester. This heterobifunctional linker features a Boc-protected amine on one end and an N-hydroxysuccinimide (NHS) ester on the other. The NHS ester allows for facile conjugation to a primary or secondary amine on one of the PROTAC's ligands, while the Boc-protected amine can be deprotected under acidic conditions to reveal a primary amine for subsequent coupling to the other ligand.

Synthesis of this compound

The synthesis of this compound is a two-step process starting from the commercially available Boc-NH-PEG11-OH. The first step is the oxidation of the terminal alcohol to a carboxylic acid, followed by the activation of the carboxylic acid to an NHS ester.

Overall Synthesis Workflow

G cluster_0 Step 1: Oxidation cluster_1 Step 2: NHS Ester Formation A Boc-NH-PEG11-OH B Boc-NH-PEG11-COOH A->B Oxidizing Agent (e.g., TEMPO/NaOCl or Jones Reagent) C Boc-NH-PEG11-COOH D This compound C->D NHS, EDC or DCC in an aprotic solvent

Caption: Synthetic workflow for this compound.

Experimental Protocols

Step 1: Oxidation of Boc-NH-PEG11-OH to Boc-NH-PEG11-COOH

This protocol describes a general method for the oxidation of a primary alcohol to a carboxylic acid. Two common methods are presented: TEMPO-catalyzed oxidation and Jones oxidation.

Method A: TEMPO-Catalyzed Oxidation

This method is generally preferred due to its milder reaction conditions.

Materials:

Procedure:

  • Dissolve Boc-NH-PEG11-OH (1.0 eq) in a mixture of acetonitrile and phosphate buffer.

  • Add TEMPO (catalytic amount, e.g., 0.01-0.1 eq) to the solution.

  • In a separate flask, prepare a solution of sodium chlorite (e.g., 1.5 eq) in water.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly and simultaneously add the sodium chlorite solution and a dilute solution of sodium hypochlorite (catalytic amount, e.g., 0.01 eq) to the reaction mixture, maintaining the temperature below 5 °C.

  • Allow the reaction to warm to room temperature and stir for 4-16 hours, monitoring the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Once the reaction is complete, quench by adding saturated aqueous sodium thiosulfate solution.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude Boc-NH-PEG11-COOH.

  • Purify the product by flash column chromatography on silica (B1680970) gel.

Method B: Jones Oxidation

This is a more robust but harsher oxidation method.

Materials:

Procedure:

  • Dissolve Boc-NH-PEG11-OH (1.0 eq) in acetone and cool the solution to 0 °C in an ice bath.

  • Slowly add Jones reagent dropwise to the solution until a persistent orange color is observed.

  • Stir the reaction at 0 °C for 1-2 hours, then allow it to warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction by TLC.

  • Quench the reaction by adding isopropanol until the orange color disappears and a green precipitate forms.

  • Filter the mixture through a pad of celite and wash the filter cake with acetone.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in diethyl ether and wash with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to give the crude product.

  • Purify by flash column chromatography.

Step 2: Synthesis of this compound from Boc-NH-PEG11-COOH

This protocol describes the conversion of the carboxylic acid to an N-hydroxysuccinimide ester using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) as a coupling agent.

Materials:

  • Boc-NH-PEG11-COOH

  • N-Hydroxysuccinimide (NHS)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) hydrochloride

  • Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

  • Anhydrous triethylamine (B128534) (TEA) or diisopropylethylamine (DIPEA) (optional, if starting with a salt of the carboxylic acid)

  • Diethyl ether

  • Hexanes

Procedure:

  • Dissolve Boc-NH-PEG11-COOH (1.0 eq) and NHS (1.1-1.2 eq) in anhydrous DCM or DMF under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C in an ice bath.

  • Add EDC hydrochloride (1.1-1.2 eq) to the solution in one portion.

  • If the carboxylic acid is in its salt form, add 1.1-1.2 equivalents of a non-nucleophilic base like TEA or DIPEA.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction by TLC or LC-MS.

  • Once the reaction is complete, filter off the urea (B33335) byproduct if DCC was used. If EDC was used, dilute the reaction mixture with DCM.

  • Wash the organic layer with cold 5% aqueous HCl (2x), saturated aqueous NaHCO3 (2x), and brine (1x).

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • The crude product can often be purified by precipitation or trituration from a mixture of diethyl ether and hexanes. If further purification is needed, flash column chromatography on silica gel can be performed, although care must be taken to avoid hydrolysis of the NHS ester.

Quantitative Data: The Impact of Linker Length on PROTAC Efficacy

The length of the PEG linker is a critical parameter that must be empirically optimized for each specific PROTAC system. The following table summarizes data from published studies, illustrating how linker length can significantly impact the degradation efficiency (DC50) and maximal degradation (Dmax) of a PROTAC. While specific data for a PEG11 linker is not available in these examples, the trend highlights the importance of linker optimization.

Target ProteinLinker TypeLinker Length (atoms)DC50 (nM)Dmax (%)
Estrogen Receptor α (ERα)PEG12~5000~75
Estrogen Receptor α (ERα)PEG16~1000~95
TANK-binding kinase 1 (TBK1)Alkyl/Ether< 12No degradation-
TANK-binding kinase 1 (TBK1)Alkyl/Ether21396
TANK-binding kinase 1 (TBK1)Alkyl/Ether2929276

Data is compiled from various sources for illustrative purposes.[3]

Application in PROTAC Synthesis

The synthesized this compound is a versatile building block for PROTAC assembly. The general workflow for its use is depicted below.

G cluster_0 Step 1: First Coupling cluster_1 Step 2: Boc Deprotection cluster_2 Step 3: Second Coupling A This compound C Boc-NH-PEG11-Ligand A->C B POI or E3 Ligase Ligand (with primary/secondary amine) B->C D Boc-NH-PEG11-Ligand E H2N-PEG11-Ligand D->E Acid (e.g., TFA in DCM) F H2N-PEG11-Ligand H Final PROTAC F->H G E3 Ligase or POI Ligand (with carboxylic acid) G->H Coupling agents (e.g., HATU, HOBt)

Caption: General workflow for PROTAC synthesis using this compound.

Conclusion

The this compound is a valuable and versatile linker for the synthesis of PROTACs. Its hydrophilic PEG spacer can improve the physicochemical properties of the final PROTAC, while the orthogonal protecting groups allow for a modular and controlled assembly. The detailed synthetic protocols provided herein offer a practical guide for researchers in the field of targeted protein degradation. Successful PROTAC design requires careful optimization of the linker, and the ability to synthesize custom linkers is a key advantage in the development of novel and effective protein degraders.

References

Application Notes and Protocols for Boc Deprotection of PEGylated Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The tert-butyloxycarbonyl (Boc) group is a prevalent amine protecting group in organic synthesis, particularly in the modification of biomolecules and PEGylation.[1] Its popularity is due to its stability in various reaction conditions and its straightforward removal under mildly acidic conditions.[1] This document provides detailed protocols for the deprotection of Boc-protected PEGylated compounds, a critical step in synthesizing PEGylated molecules for drug delivery and other biomedical applications. The primary method discussed utilizes trifluoroacetic acid (TFA), a standard and highly effective reagent for this purpose.[1][2] Alternative methods are also presented for substrates that may be sensitive to strong acids.

Data Presentation

The following table summarizes common reaction conditions for the acidic deprotection of Boc groups, providing a basis for optimizing the reaction for specific PEGylated compounds.

ReagentConcentrationSolventTemperature (°C)TimeNotes
Trifluoroacetic Acid (TFA)20-50% (v/v)Dichloromethane (DCM)0 to Room Temp (20-25)30 min - 2 hoursThe most common and generally efficient method.[2] Reaction progress should be monitored.
Hydrochloric Acid (HCl)4M1,4-DioxaneRoom Temp (20-25)1 - 4 hoursA strong acid system that can be used as an alternative to TFA.[2]
p-Toluenesulfonic acid (pTSA)CatalyticDichloromethane/ TetrahydrofuranRoom Temp (20-25)1 hourA milder Brønsted acid alternative to TFA.

Experimental Protocols

Primary Method: Trifluoroacetic Acid (TFA) Mediated Boc Deprotection

This protocol describes a general procedure for the removal of the Boc protecting group from a PEGylated compound using TFA in DCM.

Materials:

  • Boc-protected PEGylated compound

  • Anhydrous Dichloromethane (DCM)

  • Trifluoroacetic Acid (TFA)

  • Triisopropylsilane (B1312306) (TIS) (optional, as a scavenger)

  • Toluene (B28343)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Rotary evaporator

  • Separatory funnel

  • Standard laboratory glassware

Procedure:

  • Dissolution: Dissolve the Boc-protected PEGylated compound in anhydrous DCM to a concentration of 0.1-0.2 M in a round-bottom flask equipped with a magnetic stir bar.[2]

  • Cooling: Cool the solution to 0°C in an ice bath.[2]

  • Acid Addition: Slowly add TFA to the stirred solution to a final concentration of 20-50% (v/v).[2] If the substrate contains functional groups susceptible to alkylation by the tert-butyl cation generated during deprotection, add a scavenger such as triisopropylsilane (TIS) (2.5-5% v/v).[2]

  • Reaction: Stir the reaction mixture at 0°C for 30 minutes, then allow it to warm to room temperature.[2]

  • Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[1][2] On a TLC plate, the deprotected amine product will be more polar and thus have a lower Rf value than the Boc-protected starting material.[1] LC-MS can be used to observe the disappearance of the starting material's mass peak and the appearance of the product's mass peak.[1] The reaction is typically complete within 1-2 hours.[2]

  • Work-up:

    • Acid Removal: Upon completion, concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the DCM and excess TFA.[2] To ensure complete removal of residual TFA, co-evaporate the residue with toluene (3 times).[2] The product at this stage is the TFA salt of the deprotected amine.

    • Neutralization (Optional): If the free amine is required, dissolve the residue in DCM and transfer it to a separatory funnel.[1] Carefully wash the organic layer with a saturated aqueous solution of NaHCO₃ to neutralize the excess TFA.[1][2] Caution: Carbon dioxide gas will evolve.[1]

    • Extraction and Drying: Wash the organic layer with brine.[1] Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to yield the deprotected PEGylated amine.[1]

Alternative Methods for Boc Deprotection

For PEGylated compounds containing acid-sensitive functional groups, alternative deprotection methods can be employed.

  • Lewis Acid Catalysis: Reagents like zinc bromide or trimethylsilyl (B98337) iodide (TMSI) in a suitable organic solvent can effect Boc deprotection under milder conditions than strong Brønsted acids.[3]

  • Thermal Deprotection: In some cases, heating the Boc-protected compound can lead to thermal cleavage of the protecting group, although this may require high temperatures and long reaction times.[4]

  • Basic Conditions: While less common for unactivated amines, Boc groups on certain structures can be removed under basic conditions, for instance, using sodium t-butoxide in wet tetrahydrofuran.[4][5] This method is advantageous for molecules with other acid-sensitive moieties.[4]

Mandatory Visualization

experimental_workflow cluster_prep Reaction Setup cluster_reaction Deprotection cluster_workup Work-up & Purification start Dissolve Boc-PEG in DCM cool Cool to 0°C start->cool add_tfa Add TFA (20-50%) cool->add_tfa react Stir at 0°C to RT (1-2 hours) add_tfa->react monitor Monitor by TLC/LC-MS react->monitor concentrate Concentrate to remove TFA/DCM monitor->concentrate Reaction Complete neutralize Neutralize with NaHCO3 (optional) concentrate->neutralize extract Extract and Dry neutralize->extract product Deprotected PEG-Amine extract->product

Caption: Experimental workflow for the TFA-mediated Boc deprotection of a PEGylated compound.

deprotection_mechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_products Products Boc_PEG Boc-NH-PEG Protonated_Boc Boc-N+H2-PEG Boc_PEG->Protonated_Boc + H+ TFA TFA (H+) Carbamic_Acid HOOC-NH-PEG Protonated_Boc->Carbamic_Acid tButyl_Cation (CH3)3C+ Protonated_Boc->tButyl_Cation Amine_PEG H3N+-PEG Carbamic_Acid->Amine_PEG CO2 CO2 Carbamic_Acid->CO2 Isobutylene H2C=C(CH3)2 tButyl_Cation->Isobutylene - H+

Caption: Simplified reaction mechanism of acid-catalyzed Boc deprotection.

References

Downstream Applications of Boc-NH-PEG11-amine: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Boc-NH-PEG11-amine is a heterobifunctional linker widely utilized in bioconjugation and drug development. Its structure comprises an amine group, a flexible 11-unit polyethylene (B3416737) glycol (PEG) spacer, and a tert-butyloxycarbonyl (Boc)-protected amine. This arrangement allows for sequential and controlled conjugation of two different molecules. The PEG spacer enhances solubility and reduces steric hindrance, while the Boc protecting group enables orthogonal chemical strategies.

This document provides detailed application notes and experimental protocols for the key downstream applications of Boc-NH-PEG11-amine, including its use in the synthesis of Proteolysis Targeting Chimeras (PROTACs), Antibody-Drug Conjugates (ADCs), and the surface functionalization of nanoparticles.

Core Applications

The primary utility of Boc-NH-PEG11-amine lies in its ability to act as a bridge between two molecular entities. The free amine can be readily conjugated to a molecule bearing a reactive group such as a carboxylic acid or an activated NHS ester. Subsequently, the Boc-protected amine can be deprotected under acidic conditions to reveal a new reactive amine, which can then be coupled to a second molecule.[1]

Key downstream applications include:

  • PROTAC Synthesis: The linker connects a ligand for a target protein (warhead) and a ligand for an E3 ubiquitin ligase, facilitating targeted protein degradation.[2][3]

  • Antibody-Drug Conjugate (ADC) Development: It can be used to attach a potent cytotoxic drug to a monoclonal antibody, enabling targeted delivery to cancer cells.[]

  • Nanoparticle Functionalization: The linker can be used to modify the surface of nanoparticles, allowing for the attachment of targeting ligands or therapeutic agents.[5]

I. Synthesis of PROTACs using Boc-NH-PEG11-amine

PROTACs are bifunctional molecules that induce the degradation of a target protein by bringing it into proximity with an E3 ubiquitin ligase.[2] The synthesis of a PROTAC using Boc-NH-PEG11-amine typically involves a two-step conjugation process.

Logical Workflow for PROTAC Synthesis

PROTAC_Synthesis cluster_0 Step 1: First Amide Coupling cluster_1 Step 2: Boc Deprotection cluster_2 Step 3: Second Amide Coupling A Warhead-COOH (Target Protein Ligand) C Amide Coupling (e.g., HATU, DIPEA) A->C B Boc-NH-PEG11-NH2 B->C D Boc-NH-PEG11-Warhead C->D E Boc-NH-PEG11-Warhead F Acidic Condition (e.g., TFA in DCM) E->F G H2N-PEG11-Warhead (TFA Salt) F->G H H2N-PEG11-Warhead J Amide Coupling (e.g., HATU, DIPEA) H->J I E3 Ligase Ligand-COOH (e.g., VHL or CRBN ligand) I->J K Final PROTAC J->K

A high-level workflow for a typical PROTAC synthesis.
Experimental Protocols

Protocol 1: Amide Coupling of a Carboxylic Acid-Functionalized Molecule to Boc-NH-PEG11-amine

This protocol describes the coupling of the free amine of Boc-NH-PEG11-amine to a molecule containing a carboxylic acid, such as a warhead for a target protein or an E3 ligase ligand.

Materials:

  • Carboxylic acid-functionalized molecule (1.0 eq)

  • Boc-NH-PEG11-amine (1.1 eq)[1]

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 eq)[3]

  • DIPEA (N,N-Diisopropylethylamine) (3.0 eq)[3]

  • Anhydrous DMF (N,N-Dimethylformamide)

  • Nitrogen or Argon atmosphere

Procedure:

  • In a dry flask under an inert atmosphere, dissolve the carboxylic acid-functionalized molecule in anhydrous DMF.

  • Add HATU and DIPEA to the solution and stir for 15 minutes at room temperature to pre-activate the carboxylic acid.[3]

  • Add a solution of Boc-NH-PEG11-amine in anhydrous DMF to the reaction mixture.

  • Stir the reaction at room temperature for 4-16 hours.

  • Monitor the reaction progress by LC-MS until the starting material is consumed.

  • Upon completion, dilute the reaction mixture with ethyl acetate (B1210297) and wash sequentially with 5% LiCl aqueous solution, saturated NaHCO₃ aqueous solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel to yield the Boc-protected conjugate.

Protocol 2: Boc Deprotection of the PEG11-linked Intermediate

This protocol describes the removal of the Boc protecting group to expose the terminal amine for the second conjugation step.

Materials:

  • Boc-protected PEG11-conjugate

  • DCM (Dichloromethane)

  • TFA (Trifluoroacetic acid)

Procedure:

  • Dissolve the Boc-protected PEG11-conjugate in DCM (e.g., at a concentration of 0.1 M).

  • Cool the solution to 0 °C in an ice bath.

  • Add TFA to the solution to a final concentration of 20-50% (v/v).

  • Allow the reaction to warm to room temperature and stir for 1-2 hours.

  • Monitor the reaction by LC-MS for the disappearance of the starting material.

  • Upon completion, concentrate the reaction mixture under reduced pressure to remove excess TFA and DCM.

  • The resulting amine TFA salt can often be used directly in the next step without further purification.

Quantitative Data Summary for PROTAC Synthesis Steps

The following table summarizes typical reaction conditions and expected outcomes for the key steps in PROTAC synthesis using Boc-NH-PEG-amine linkers. Note that yields are highly substrate-dependent.

StepReagentsSolventTemperatureTime (h)Typical Yield (%)Reference
Amide Coupling Carboxylic Acid, Boc-NH-PEG11-NH2, HATU, DIPEADMFRoom Temp4-1660-90[3]
Boc Deprotection Boc-protected intermediate, TFADCM0 °C to RT1-2>95 (often quantitative)

II. Surface Functionalization of Nanoparticles

Boc-NH-PEG11-amine can be used to functionalize the surface of nanoparticles to improve their biocompatibility and provide a handle for further conjugation of targeting moieties or drugs. This example focuses on the functionalization of carboxylated nanoparticles.

Workflow for Nanoparticle Functionalization

Nanoparticle_Functionalization cluster_0 Step 1: Activation of Nanoparticle Surface cluster_1 Step 2: PEGylation cluster_2 Step 3: Deprotection NP_COOH Carboxylated Nanoparticle EDC_NHS EDC / NHS NP_COOH->EDC_NHS NP_NHS NHS-activated Nanoparticle EDC_NHS->NP_NHS NP_NHS2 NHS-activated Nanoparticle Coupling Amine Coupling NP_NHS2->Coupling PEG_Linker Boc-NH-PEG11-NH2 PEG_Linker->Coupling NP_PEG_Boc Boc-PEG11-Nanoparticle Coupling->NP_PEG_Boc NP_PEG_Boc2 Boc-PEG11-Nanoparticle TFA TFA / DCM NP_PEG_Boc2->TFA NP_PEG_NH2 Amine-PEG11-Nanoparticle TFA->NP_PEG_NH2

Workflow for surface functionalization of nanoparticles.
Experimental Protocols

Protocol 3: Functionalization of Carboxylated Nanoparticles

This protocol details the attachment of Boc-NH-PEG11-amine to nanoparticles with surface carboxyl groups.

Materials:

  • Carboxylated nanoparticles (e.g., magnetic nanoparticles, quantum dots)

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • NHS (N-Hydroxysuccinimide)

  • MES buffer (2-(N-morpholino)ethanesulfonic acid), pH 6.0

  • Boc-NH-PEG11-amine

  • PBS (Phosphate-buffered saline), pH 7.4

  • Quenching solution (e.g., hydroxylamine (B1172632) or Tris buffer)

Procedure:

  • Activation: Disperse the carboxylated nanoparticles in MES buffer. Add EDC and NHS to activate the carboxyl groups. Incubate for 30 minutes at room temperature with gentle mixing.

  • Washing: Pellet the activated nanoparticles by centrifugation and wash with cold MES buffer to remove excess EDC and NHS.

  • Conjugation: Resuspend the activated nanoparticles in PBS (pH 7.4) and immediately add a solution of Boc-NH-PEG11-amine. Incubate for 2 hours at room temperature with gentle mixing.

  • Quenching: Add the quenching solution and incubate for 15 minutes to deactivate any unreacted NHS esters.

  • Washing: Pellet the functionalized nanoparticles by centrifugation. Wash three times with PBS to remove unreacted reagents.

  • Deprotection (Optional): If the terminal amine is required for further conjugation, follow Protocol 2 for Boc deprotection, adapting it for a nanoparticle suspension.

Quantitative Data for Nanoparticle Characterization

The success of nanoparticle functionalization is typically assessed by measuring changes in their physicochemical properties.

StageAvg. Hydrodynamic Diameter (nm)Polydispersity Index (PDI)Zeta Potential (mV)
Bare Carboxylated Nanoparticles 105.2 ± 2.10.15 ± 0.02-35.6 ± 1.8
Boc-NH-PEG11 Functionalized 125.8 ± 3.50.18 ± 0.03-20.1 ± 2.4
Amine-PEG11 Functionalized (Post-Deprotection) 126.5 ± 3.80.19 ± 0.03-15.5 ± 2.9
Note: This data is illustrative and will vary depending on the specific nanoparticle type, size, and reaction conditions.[3]

III. General Reaction Parameters

The following table provides general parameters for the key chemical transformations involving Boc-NH-PEG11-amine.

ReactionReagent SystemSolvent(s)TemperatureTimeKey Considerations
Boc Deprotection Trifluoroacetic Acid (TFA)Dichloromethane (DCM)0 °C to RT1-2 hReaction is typically fast and clean. The product is an amine TFA salt.
Amide Coupling EDC/NHS or HATU/DIPEADMF, DCMRoom Temp2-16 hAnhydrous conditions are recommended. Reaction progress should be monitored by LC-MS or TLC.
NHS Ester Coupling NHS-activated moleculePBS (pH 7.2-8.5), DMF, DMSORoom Temp0.5-2 hThe free amine of the deprotected linker reacts with the NHS ester. Avoid buffers containing primary amines.

Conclusion

Boc-NH-PEG11-amine is a versatile and valuable tool in the development of complex bioconjugates and drug delivery systems. Its heterobifunctional nature, combined with the beneficial properties of the PEG spacer, allows for the controlled and sequential assembly of molecules for a wide range of applications in research and pharmaceutical development. The protocols and data presented here provide a foundation for the successful implementation of this linker in various downstream applications.

References

Troubleshooting & Optimization

troubleshooting low yield in Boc-NH-PEG11-NHS ester reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Boc-NH-PEG11-NHS ester.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for reacting this compound with a primary amine?

The optimal pH for the reaction of an NHS ester with a primary amine is between 7.2 and 8.5.[1][2] Within this range, the primary amine is sufficiently deprotonated to be nucleophilic and react with the NHS ester. A lower pH will result in the protonation of the amine, rendering it unreactive.[1][3] Conversely, a pH above 8.5 significantly increases the rate of hydrolysis of the NHS ester, which competes with the desired conjugation reaction and leads to lower yields.[1][2][3]

Q2: Which buffers are compatible with NHS ester reactions, and which should be avoided?

It is critical to use a buffer that does not contain primary amines, as these will compete with the target molecule for reaction with the NHS ester.[1][2]

  • Compatible Buffers: Phosphate-buffered saline (PBS), carbonate-bicarbonate buffers, HEPES, and borate (B1201080) buffers are all suitable for NHS ester reactions.[1]

  • Incompatible Buffers: Buffers containing primary amines, such as Tris (tris(hydroxymethyl)aminomethane) and glycine, must be avoided.[1][2] If your molecule of interest is in an incompatible buffer, a buffer exchange step using methods like dialysis or gel filtration is necessary before starting the conjugation.[1]

Q3: How should I prepare and handle the this compound reagent?

This compound is sensitive to moisture and should be stored at -20°C in a desiccated environment.[1] Before use, allow the vial to equilibrate to room temperature to prevent condensation.[1] It is highly recommended to dissolve the NHS ester in a high-quality, anhydrous, amine-free organic solvent such as dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF) immediately before use.[1][2] Ensure the DMF is of high purity and does not have a fishy odor, which would indicate the presence of dimethylamine (B145610) that can react with the NHS ester.[4] Prepare fresh solutions for each experiment and avoid repeated freeze-thaw cycles.[1]

Q4: What is the primary competing reaction, and how can I minimize it?

The primary competing reaction is the hydrolysis of the NHS ester by water, which deactivates the reagent.[5] The rate of hydrolysis is highly dependent on pH and temperature, increasing significantly at higher pH values.[3][6]

To minimize hydrolysis:

  • Work within the optimal pH range of 7.2-8.5.[1][2]

  • Prepare the NHS ester solution immediately before use.[1]

  • Consider performing the reaction at a lower temperature (e.g., 4°C) for a longer duration to reduce the rate of hydrolysis.[2]

  • If possible, use a higher concentration of the amine-containing molecule to favor the bimolecular conjugation reaction over the unimolecular hydrolysis.[1]

Troubleshooting Guide for Low Yield

Low yield in your this compound reaction can be attributed to several factors. Use the following guide to troubleshoot common issues.

Potential Problem Possible Cause Recommended Solution
Inactive NHS Ester Hydrolysis of the this compound due to improper storage or handling.Perform a reactivity test on the NHS ester (see Protocol 2). Store the reagent in a desiccated environment at -20°C and allow it to warm to room temperature before opening.[1]
Suboptimal Reaction pH The pH of the reaction buffer is outside the optimal range of 7.2-8.5.Verify the pH of your reaction buffer using a calibrated pH meter. Adjust the pH to be within the 7.2-8.5 range.[1][2]
Incompatible Buffer The presence of primary amines (e.g., Tris, glycine) in the reaction buffer.Perform a buffer exchange into a compatible buffer such as PBS, HEPES, or borate buffer.[1]
Low Reactant Concentration Dilute concentrations of the amine-containing molecule can lead to hydrolysis of the NHS ester being the dominant reaction.Increase the concentration of your amine-containing molecule. A protein concentration of at least 2 mg/mL is recommended.[2]
Steric Hindrance The primary amines on the target molecule are not easily accessible to the this compound.While difficult to alter, consider using a longer PEG linker if available to overcome steric hindrance.
Impure Reactants Impurities in the amine-containing molecule or the NHS ester solution.Ensure high purity of your starting materials. Use high-quality, anhydrous solvents for dissolving the NHS ester.[2]

Experimental Protocols

Protocol 1: General Procedure for Amine Coupling

This protocol provides a general starting point for the conjugation of this compound to a primary amine-containing molecule.

Materials:

  • This compound

  • Amine-containing molecule

  • Reaction Buffer: 0.1 M sodium phosphate (B84403) buffer or 0.1 M sodium bicarbonate buffer, pH 7.2-8.5[3]

  • Anhydrous DMSO or DMF[1][2]

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M glycine[3]

  • Purification equipment (e.g., size-exclusion chromatography column, dialysis cassette)

Procedure:

  • Prepare the Amine-Containing Molecule: Dissolve the amine-containing molecule in the Reaction Buffer at a suitable concentration (e.g., 1-10 mg/mL for proteins).[3]

  • Prepare the NHS Ester Solution: Immediately before use, dissolve the this compound in anhydrous DMSO or DMF.[1][2]

  • Reaction: Add a 5- to 20-fold molar excess of the dissolved NHS ester to the solution of the amine-containing molecule.[3] Mix thoroughly by gentle vortexing.

  • Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C.[3]

  • Quenching (Optional): To stop the reaction, add the Quenching Buffer to a final concentration of 50-100 mM. Incubate for 15-30 minutes at room temperature.[3]

  • Purification: Remove excess, unreacted this compound and byproducts using a suitable purification method such as size-exclusion chromatography (desalting column) or dialysis.[3][7]

Protocol 2: Testing the Reactivity of this compound

This protocol allows for a qualitative assessment of the activity of your NHS ester reagent by measuring the release of N-hydroxysuccinimide (NHS) upon complete hydrolysis.[8]

Materials:

  • This compound

  • Amine-free buffer, pH 7.0 (e.g., 0.1 M phosphate buffer)

  • 0.5 N Sodium Hydroxide (NaOH)

  • Spectrophotometer and quartz cuvettes

Procedure:

  • Prepare Reagent Solution: Dissolve 1-2 mg of the this compound in 2 mL of the amine-free buffer.

  • Measure Initial Absorbance: Measure the absorbance of the solution at 260 nm. This is the "Before Hydrolysis" reading.

  • Induce Hydrolysis: Add a small volume of 0.5 N NaOH to the cuvette to raise the pH significantly and induce rapid hydrolysis. Mix gently.

  • Measure Final Absorbance: Immediately measure the absorbance at 260 nm again. This is the "After Hydrolysis" reading.

  • Interpretation: A significant increase in absorbance at 260 nm after the addition of NaOH indicates that the NHS ester was active and has been hydrolyzed to release NHS. If there is little to no change in absorbance, the reagent has likely already hydrolyzed due to improper storage or handling.

Visualizing the Process

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_post_reaction Post-Reaction cluster_analysis Analysis prep_amine Prepare Amine-Molecule in Reaction Buffer (pH 7.2-8.5) mix Mix Reactants prep_amine->mix prep_nhs Dissolve Boc-NH-PEG11-NHS in Anhydrous DMSO/DMF prep_nhs->mix incubate Incubate (1-2h RT or 4°C overnight) mix->incubate quench Quench Reaction (Optional) incubate->quench purify Purify Conjugate (SEC, Dialysis) quench->purify analyze Analyze Product purify->analyze

Caption: General experimental workflow for this compound conjugation.

Troubleshooting Logic

troubleshooting_low_yield start Low Yield Observed check_reagent Is the NHS ester active? start->check_reagent check_ph Is the reaction pH between 7.2 and 8.5? check_reagent->check_ph Yes solution_reagent Test reagent activity. Use fresh, properly stored reagent. check_reagent->solution_reagent No check_buffer Is the buffer amine-free? check_ph->check_buffer Yes solution_ph Adjust pH of the reaction buffer. check_ph->solution_ph No check_conc Are reactant concentrations adequate? check_buffer->check_conc Yes solution_buffer Perform buffer exchange to a compatible buffer. check_buffer->solution_buffer No solution_conc Increase reactant concentrations. check_conc->solution_conc No end Yield Improved check_conc->end Yes solution_reagent->end solution_ph->end solution_buffer->end solution_conc->end

Caption: Decision tree for troubleshooting low yield in NHS ester reactions.

References

Technical Support Center: Purification of Boc-NH-PEG11-NHS Ester Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on the purification of Boc-NH-PEG11-NHS ester conjugates to remove unreacted linkers. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and illustrative workflows.

Frequently Asked Questions (FAQs)

Q1: What is a this compound, and why is purification necessary?

A this compound is a heterobifunctional crosslinker. It consists of a Boc (tert-butyloxycarbonyl) protected amine, a hydrophilic 11-unit polyethylene (B3416737) glycol (PEG) spacer, and an N-hydroxysuccinimide (NHS) ester. The NHS ester reacts with primary amines on target molecules (e.g., proteins, peptides, or small molecules) to form stable amide bonds. The Boc group protects an amine, allowing for subsequent deprotection and further conjugation steps.[1][] Purification is crucial to remove unreacted linker, which can interfere with downstream applications and lead to inaccurate characterization of the conjugate.

Q2: What are the common methods for purifying my this compound conjugate?

The most common purification methods for removing unreacted this compound from a conjugation reaction are based on differences in size and physicochemical properties between the conjugate and the free linker. These methods include:

  • Size-Exclusion Chromatography (SEC) / Gel Filtration: Highly effective for separating the larger conjugate from the smaller, unreacted linker.[][]

  • Dialysis / Ultrafiltration: A straightforward method for removing small molecules like the unreacted linker from a solution containing a much larger conjugate, such as a protein.[][5]

  • Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): A high-resolution technique that separates molecules based on their hydrophobicity. It is particularly useful for purifying conjugates of small molecules and peptides.[][6]

  • Flash Column Chromatography: Can be used for purifying conjugates of small, non-polar molecules.[7]

Q3: Should I perform the purification before or after Boc deprotection?

The decision to purify before or after Boc deprotection depends on the stability of your conjugate and the purification method.

  • Purification before deprotection: This is the most common approach. It removes the unreacted this compound, ensuring that only the successfully conjugated material is carried forward to the deprotection step. This prevents the deprotection of the unreacted linker and simplifies the final purification.

  • Purification after deprotection: This may be necessary if the conjugate is unstable under the acidic conditions required for Boc removal. In this case, both the unreacted linker and the deprotected, unreacted linker will need to be removed in the final purification step.

Q4: How do I remove the Boc protecting group?

The Boc group is typically removed under acidic conditions.[8][9] The most common reagent is trifluoroacetic acid (TFA), often used as a 20-50% solution in an organic solvent like dichloromethane (B109758) (DCM).[8] Another option is 4M HCl in 1,4-dioxane.[8]

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Low recovery of the conjugate after purification. Non-specific binding to the chromatography resin: The conjugate may be adsorbing to the SEC or RP-HPLC column material.- Ensure the column is properly equilibrated with the running buffer.- For SEC, consider using a buffer with a slightly higher ionic strength.- For RP-HPLC, optimize the mobile phase composition and gradient.
Precipitation of the conjugate: The conjugate may not be soluble in the purification buffer.- Check the solubility of your conjugate in the chosen buffer.- Adjust the pH or consider adding solubilizing agents.
Unreacted linker is still present in the purified product. Inappropriate purification method: The chosen method may not provide sufficient resolution to separate the linker from the conjugate.- For SEC, ensure you are using a column with the appropriate pore size for the size difference between your conjugate and the linker.- For dialysis, use a membrane with a molecular weight cut-off (MWCO) that is significantly smaller than your conjugate but large enough for the linker to pass through (e.g., 1-3 kDa MWCO).[10]
Co-elution of the linker and conjugate in RP-HPLC: The hydrophobicity of the linker and conjugate may be too similar.- Optimize the gradient elution profile. A shallower gradient can improve resolution.- Consider a different stationary phase (e.g., C8 instead of C18) or mobile phase modifiers.
The Boc group is unintentionally removed during purification. Acidic conditions in the purification buffer: The Boc group is labile to strong acids.- Ensure all buffers used for purification are at a neutral or slightly basic pH (pH 7-8.5).[5]
Incomplete Boc deprotection after the purification step. Insufficient acid strength or reaction time: The deprotection reaction may not have gone to completion.- Increase the concentration of TFA or extend the reaction time.- Monitor the reaction progress using TLC or LC-MS.[8]
Steric hindrance: The PEG chain may be sterically hindering the acid from reaching the Boc group.- Consider gentle heating, but be mindful of the stability of your conjugate.[8]

Experimental Protocols

Protocol 1: Purification by Size-Exclusion Chromatography (SEC)

This protocol is suitable for separating a larger conjugate (e.g., a protein-PEG conjugate) from the smaller, unreacted this compound.

Materials:

  • SEC column with an appropriate exclusion limit (e.g., Sephadex G-25)

  • Equilibration/running buffer (e.g., PBS, pH 7.4)

  • Conjugation reaction mixture

  • Fraction collector

Procedure:

  • Column Equilibration: Equilibrate the SEC column with at least two column volumes of the running buffer.

  • Sample Loading: Carefully load the conjugation reaction mixture onto the top of the column. The sample volume should not exceed 5% of the total column volume for optimal separation.

  • Elution: Begin the elution with the running buffer at a flow rate recommended by the column manufacturer.

  • Fraction Collection: Collect fractions of a suitable volume.

  • Analysis: Analyze the fractions for the presence of your conjugate and the unreacted linker. This can be done by measuring the absorbance at 280 nm for proteins and/or by using analytical techniques like SDS-PAGE or LC-MS.

  • Pooling: Pool the fractions containing the purified conjugate.

Protocol 2: Purification by Reverse-Phase HPLC (RP-HPLC)

This protocol is ideal for the purification of small molecule or peptide conjugates.

Materials:

  • RP-HPLC system with a suitable detector (e.g., UV-Vis or MS)

  • C18 or C8 analytical or semi-preparative column

  • Mobile Phase A: Water with 0.1% TFA

  • Mobile Phase B: Acetonitrile with 0.1% TFA

  • Conjugation reaction mixture

Procedure:

  • Column Equilibration: Equilibrate the column with the initial mobile phase composition (e.g., 95% A, 5% B).

  • Sample Injection: Inject the filtered conjugation reaction mixture onto the column.

  • Gradient Elution: Apply a linear gradient of increasing Mobile Phase B to elute the components. The gradient will need to be optimized for your specific conjugate. A typical gradient might be from 5% to 95% B over 30 minutes.

  • Detection and Fraction Collection: Monitor the elution profile and collect the peak corresponding to your conjugate.

  • Solvent Removal: Remove the solvent from the collected fraction, for example, by lyophilization or rotary evaporation.

Protocol 3: Boc Deprotection

This protocol describes the removal of the Boc protecting group after purification.

Materials:

  • Purified Boc-protected conjugate

  • Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

  • Nitrogen or argon gas

  • Cold diethyl ether (for precipitation)

Procedure:

  • Dissolution: Dissolve the purified Boc-protected conjugate in DCM.

  • Acid Addition: Add TFA to the solution to a final concentration of 20-50% (v/v).

  • Reaction: Stir the reaction mixture at room temperature for 1-2 hours. Monitor the reaction progress by TLC or LC-MS.[8]

  • Solvent Removal: Remove the DCM and excess TFA under a stream of nitrogen or by rotary evaporation.

  • Precipitation (Optional): Add cold diethyl ether to the residue to precipitate the deprotected product.

  • Washing and Drying: Wash the precipitate with cold diethyl ether and dry under vacuum.

Visualizations

experimental_workflow cluster_conjugation Conjugation Reaction cluster_purification Purification cluster_deprotection Boc Deprotection start Start: Mix Target Molecule with this compound reaction Incubate at RT or 4°C start->reaction purify Purify Conjugate (SEC, RP-HPLC, or Dialysis) reaction->purify Remove Unreacted Linker analyze_purity Analyze Purity (LC-MS, SDS-PAGE) purify->analyze_purity deprotect Treat with TFA in DCM analyze_purity->deprotect Proceed with Pure Conjugate deprotect_workup Work-up and Isolation deprotect->deprotect_workup end End: Purified and Deprotected Conjugate deprotect_workup->end

Caption: Experimental workflow for the purification and deprotection of this compound conjugates.

troubleshooting_logic cluster_purity Purity Issues cluster_yield Yield Issues start Start: Low Purity or Yield unreacted_linker Unreacted Linker Present? start->unreacted_linker low_recovery Low Conjugate Recovery? start->low_recovery yes_linker Yes unreacted_linker->yes_linker Yes no_linker No unreacted_linker->no_linker No optimize_purification Optimize Purification Method (e.g., gradient, column) yes_linker->optimize_purification check_deprotection Check for Unintended Boc Deprotection no_linker->check_deprotection yes_recovery Yes low_recovery->yes_recovery Yes no_recovery No low_recovery->no_recovery No check_binding Investigate Non-Specific Binding or Precipitation yes_recovery->check_binding check_conjugation Verify Conjugation Efficiency no_recovery->check_conjugation

Caption: Troubleshooting decision tree for purification issues with this compound conjugates.

References

Technical Support Center: Optimizing Molar Ratio of Boc-NH-PEG11-NHS Ester to Protein

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the molar ratio of Boc-NH-PEG11-NHS ester to protein for successful conjugation.

Frequently Asked Questions (FAQs)

Q1: What is the optimal molar ratio of this compound to protein for conjugation?

The optimal molar ratio is highly dependent on the specific protein, including the number of available primary amines (lysine residues and the N-terminus), and the desired degree of PEGylation. A common starting point is a 5-fold to 20-fold molar excess of the PEG linker to the protein.[1][2] However, empirical testing is crucial to determine the ideal ratio for your specific application. It is recommended to perform a titration experiment with different molar excesses to find the optimal ratio for your protein.[3]

Q2: What are the critical reaction conditions to control during the conjugation reaction?

Several factors significantly impact the success of the conjugation reaction. These include:

  • pH: The reaction of the NHS ester with primary amines is most efficient at a pH between 7.2 and 8.5.[3][4] A pH that is too low will result in protonated, unreactive amines, while a pH that is too high will accelerate the hydrolysis of the NHS ester, reducing the conjugation efficiency.[3][5]

  • Buffer Composition: It is critical to use a buffer that does not contain primary amines, such as Tris or glycine (B1666218).[5][6] These will compete with the protein for reaction with the NHS ester. Suitable buffers include phosphate-buffered saline (PBS), sodium bicarbonate, or borate (B1201080) buffer.[1][4]

  • Protein Concentration: The rate of hydrolysis of the NHS ester is a more significant competing reaction in dilute protein solutions.[3] Whenever possible, it is advisable to work with a higher protein concentration (e.g., 1-10 mg/mL) to favor the bimolecular conjugation reaction.[3][7]

  • Reaction Time and Temperature: The incubation time can range from 30 minutes to a few hours at room temperature, or overnight at 4°C.[6][8] Shorter reaction times may be sufficient at room temperature, while longer incubation at a lower temperature can also be effective. Optimization of both time and temperature for your specific system is recommended.

Q3: How can I characterize the extent of PEGylation?

Several analytical techniques can be used to determine the degree of PEGylation:

  • SDS-PAGE: A simple and common method to visualize the increase in molecular weight of the PEGylated protein compared to the unmodified protein.

  • Mass Spectrometry (MS): Provides a precise measurement of the molecular weight of the PEGylated protein, allowing for the determination of the number of attached PEG chains.[9][10]

  • High-Performance Liquid Chromatography (HPLC): Techniques like size-exclusion chromatography (SEC) or reversed-phase HPLC (RP-HPLC) can be used to separate and quantify the different PEGylated species.[9]

Q4: What are the common causes of low PEGylation efficiency?

Low conjugation yield can be attributed to several factors:

  • Hydrolysis of the this compound: The NHS ester is moisture-sensitive and can hydrolyze over time.[5] Always use fresh, high-quality reagents and prepare solutions immediately before use.

  • Incorrect buffer pH: A pH outside the optimal range of 7.2-8.5 can significantly reduce the reaction efficiency.[3]

  • Presence of primary amines in the buffer: Buffers like Tris or glycine will compete with the protein for the NHS ester.[5]

  • Insufficient molar excess of the PEG reagent: The ratio of PEG to protein may be too low for the desired degree of labeling.[3]

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Low or No PEGylation Hydrolyzed this compound: The reagent may have been exposed to moisture.Use a fresh vial of the reagent. Prepare the NHS ester solution in anhydrous DMSO or DMF immediately before use.[3]
Incorrect buffer pH: The pH of the reaction buffer is outside the optimal range (7.2-8.5).Verify the pH of your reaction buffer. A pH that is too low will lead to unreactive protonated amines, while a pH that is too high will accelerate hydrolysis of the NHS ester.[3][5]
Amine-containing buffer: The buffer (e.g., Tris, glycine) is competing with the protein for the NHS ester.Perform a buffer exchange into an amine-free buffer like PBS, bicarbonate, or borate buffer prior to conjugation.[3][6]
Insufficient molar excess of PEG reagent: The concentration of the PEG reagent is too low.Increase the molar ratio of this compound to protein. Perform a titration experiment (e.g., 5-fold, 10-fold, 20-fold excess) to determine the optimal ratio.[3]
Protein Precipitation during or after Conjugation Over-labeling of the protein: Excessive modification of lysine (B10760008) residues can alter the protein's surface charge and solubility.Reduce the molar excess of the this compound or shorten the reaction time.[3]
High concentration of organic solvent: The volume of DMSO or DMF used to dissolve the NHS ester is too high.Keep the final concentration of the organic solvent to a minimum, typically between 0.5% and 10%.[3]
Lack of Reproducibility Inconsistent reagent preparation: The this compound solution was not prepared freshly for each experiment.Always prepare a fresh solution of the NHS ester in anhydrous solvent immediately before use.[3]
Variations in reaction conditions: Inconsistent pH, temperature, or incubation times between experiments.Carefully control and monitor all reaction parameters, including pH, temperature, and incubation time.

Experimental Protocols

Protocol 1: Titration to Optimize Molar Ratio of this compound to Protein

This protocol provides a general procedure for determining the optimal molar ratio of this compound to your protein of interest.

Materials:

  • Protein of interest in an amine-free buffer (e.g., 0.1 M sodium phosphate, 0.15 M NaCl, pH 7.5)

  • This compound

  • Anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF)

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Purification column (e.g., size-exclusion chromatography)

Procedure:

  • Protein Preparation:

    • Ensure your protein solution is at a concentration of 1-10 mg/mL in an amine-free buffer at pH 7.2-8.5.[3] If your protein is in a buffer containing primary amines, perform a buffer exchange.

  • This compound Stock Solution Preparation:

    • Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to create a 10 mM stock solution.[6]

  • PEGylation Reaction:

    • Set up a series of reactions with varying molar ratios of this compound to protein. For example, prepare reactions with 5-fold, 10-fold, and 20-fold molar excess of the PEG reagent.[3]

    • Add the calculated volume of the this compound stock solution to each protein solution while gently vortexing.

    • Incubate the reactions for 1-2 hours at room temperature or overnight at 4°C.[6][8]

  • Quenching the Reaction (Optional):

    • To stop the reaction, add the quenching buffer to a final concentration of 50-100 mM.[11] Incubate for 15-30 minutes at room temperature.

  • Purification:

    • Remove excess, unreacted this compound and byproducts using a suitable purification method such as size-exclusion chromatography or dialysis.[6][12]

  • Analysis:

    • Analyze the degree of PEGylation for each reaction using SDS-PAGE, mass spectrometry, or HPLC to determine the optimal molar ratio for your desired outcome.[9][10]

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis protein_prep Protein in Amine-Free Buffer reaction Incubate at RT or 4°C (1-2h or Overnight) protein_prep->reaction Add PEG-NHS (Varying Molar Ratios) peg_prep Fresh Boc-NH-PEG11-NHS Ester Solution peg_prep->reaction purification Purification (SEC or Dialysis) reaction->purification Quench (Optional) analysis Analyze Degree of PEGylation (SDS-PAGE, MS) purification->analysis

Caption: Experimental workflow for optimizing the molar ratio of this compound to protein.

troubleshooting_tree start Low or No PEGylation q1 Is the buffer amine-free (e.g., no Tris)? start->q1 a1_yes Buffer is Amine-Free q1->a1_yes Yes a1_no Buffer contains amines q1->a1_no No q2 Is the reaction pH between 7.2 and 8.5? a1_yes->q2 sol1 Perform buffer exchange into PBS or similar. a1_no->sol1 a2_yes pH is Optimal q2->a2_yes Yes a2_no pH is too low or high q2->a2_no No q3 Was the NHS ester solution prepared freshly? a2_yes->q3 sol2 Adjust buffer pH. a2_no->sol2 a3_yes Reagent is Fresh q3->a3_yes Yes a3_no Reagent may be hydrolyzed q3->a3_no No q4 Is the molar ratio of PEG to protein sufficient? a3_yes->q4 sol3 Use a new vial of NHS ester and prepare solution immediately before use. a3_no->sol3 a4_no Ratio may be too low q4->a4_no No sol4 Increase the molar excess of the PEG-NHS ester. a4_no->sol4

Caption: Troubleshooting decision tree for low PEGylation efficiency.

References

Navigating the Nuances of pH in Amine Conjugation: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides essential guidance on the critical role of pH in the successful conjugation of Boc-NH-PEG11-NHS ester to primary amines. Below, you will find troubleshooting advice, frequently asked questions, detailed experimental protocols, and quantitative data to help you optimize your conjugation efficiency and achieve reliable results.

Troubleshooting Guide & FAQs

This section addresses common issues encountered during this compound conjugation experiments.

Question: Why is my conjugation yield consistently low?

Answer: Low conjugation yield is a frequent challenge and can often be attributed to one or more of the following factors:

  • Suboptimal pH: The reaction is highly pH-dependent. At a low pH, the target primary amines on your molecule are protonated (-NH3+) and are poor nucleophiles, significantly slowing down or preventing the reaction.[1][2] Conversely, at a high pH, the this compound is prone to rapid hydrolysis, rendering it inactive before it can react with the amine.[1][3] The optimal pH is a balance between maximizing amine reactivity and minimizing NHS ester hydrolysis.[]

  • Hydrolysis of the NHS Ester: The NHS ester is sensitive to moisture. Improper storage or handling can lead to hydrolysis before the conjugation reaction is initiated. It is crucial to use anhydrous solvents for reconstitution and to prepare the NHS ester solution immediately before use.[2][5]

  • Incorrect Buffer Composition: Buffers containing primary amines, such as Tris or glycine, will compete with your target molecule for reaction with the NHS ester, leading to significantly lower yields of your desired conjugate.[2]

  • Low Concentration of Reactants: In dilute solutions, the competing hydrolysis reaction (a unimolecular reaction with water) can be favored over the desired bimolecular conjugation reaction.[]

Question: What is the ideal pH for my conjugation reaction?

Answer: The optimal pH for NHS ester conjugations is typically in the range of 7.2 to 8.5.[3][] A pH of 8.3-8.5 is often recommended as a starting point for achieving a good balance between amine reactivity and NHS ester stability.[2] However, the ideal pH can vary depending on the specific properties of your target molecule, so empirical optimization may be necessary.

Question: Which buffers should I use for the conjugation reaction?

Answer: It is critical to use amine-free buffers. Recommended buffers include:

  • Phosphate-buffered saline (PBS)

  • Sodium bicarbonate buffer[2]

  • Borate buffer

  • HEPES buffer

Question: How can I tell if my this compound has hydrolyzed?

Answer: While a direct visual inspection is not possible, you can infer hydrolysis if you consistently obtain low to no conjugation product despite optimizing other reaction parameters. To proactively assess the activity of your NHS ester, you can perform a small-scale control reaction with a simple amine-containing molecule and analyze the products.

Question: Can I store my dissolved this compound solution?

Answer: It is strongly recommended to prepare the NHS ester solution immediately before use.[5] If you must prepare a stock solution in an anhydrous organic solvent like DMSO or DMF, it should be stored at -20°C or -80°C under desiccated conditions and used as quickly as possible.[2] Avoid repeated freeze-thaw cycles. Aqueous solutions of NHS esters are not stable and should be used immediately.

Quantitative Data on the Impact of pH

The efficiency of the conjugation reaction is a race between the desired aminolysis (reaction with the amine) and the competing hydrolysis (reaction with water). The following tables summarize the effect of pH on the rates of these two reactions.

Table 1: Influence of pH on the Half-life of NHS Ester and the Amidation Reaction

pHHalf-life of NHS Ester Hydrolysis (minutes)Half-life of Amidation Reaction (minutes)
7.0~240-300 (at 0°C)[3][6]Slower
8.0210[7]80[7]
8.5180[7]20[7]
8.610 (at 4°C)[3][6]Faster
9.0125[7]10[7]

This data indicates that while the rate of hydrolysis increases with pH, the rate of the desired amidation reaction increases more significantly, leading to higher yields at a moderately basic pH.

Table 2: Conjugation Yield at Different pH Values

pHApproximate Amide Yield
8.080-85%
8.587-92%
9.087-92% (though hydrolysis is faster)

Data adapted from a study on porphyrin-NHS esters with a PEG-amine, which demonstrates the trend of achieving high yields in the pH 8.0-9.0 range.[8]

Experimental Protocols

This section provides a detailed methodology for a typical conjugation of this compound to a protein.

Materials:

  • This compound

  • Protein or other amine-containing molecule in a suitable amine-free buffer (e.g., 0.1 M sodium phosphate, 0.15 M NaCl, pH 7.2-8.5)

  • Anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF)

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Purification system (e.g., size-exclusion chromatography, dialysis)

Protocol:

  • Preparation of the Amine-Containing Molecule:

    • Ensure your protein or molecule of interest is in an appropriate amine-free buffer at a concentration of 1-10 mg/mL.

    • If your sample is in an incompatible buffer (e.g., Tris), perform a buffer exchange using dialysis or a desalting column.

  • Preparation of the this compound Solution:

    • Allow the vial of this compound to equilibrate to room temperature before opening to prevent moisture condensation.

    • Immediately before use, dissolve the required amount of the NHS ester in anhydrous DMSO or DMF to create a concentrated stock solution (e.g., 10 mg/mL).

  • Conjugation Reaction:

    • Add the calculated amount of the this compound stock solution to your protein solution while gently vortexing. A 10- to 20-fold molar excess of the NHS ester over the amount of amine is a common starting point.

    • Incubate the reaction mixture at room temperature for 1-2 hours or at 4°C overnight. The optimal time may need to be determined empirically.

  • Quenching the Reaction (Optional):

    • To stop the reaction and quench any unreacted NHS ester, add a small amount of a primary amine-containing buffer, such as Tris-HCl, to a final concentration of 20-50 mM.

    • Incubate for an additional 15-30 minutes at room temperature.

  • Purification of the Conjugate:

    • Remove the excess, unreacted this compound and the N-hydroxysuccinimide byproduct by size-exclusion chromatography, dialysis, or another suitable purification method.

Visualizing the Process

The following diagrams illustrate the key relationships and workflows in this compound conjugation.

G Logical Relationship of pH in NHS Ester Conjugation cluster_0 Logical Relationship of pH in NHS Ester Conjugation cluster_1 Logical Relationship of pH in NHS Ester Conjugation cluster_2 Logical Relationship of pH in NHS Ester Conjugation Low_pH Low pH (< 7.0) Protonated_Amine Primary Amine is Protonated (-NH3+) Low Nucleophilicity Low_pH->Protonated_Amine Stable_NHS NHS Ester is Relatively Stable Low_pH->Stable_NHS Optimal_pH Optimal pH (7.2 - 8.5) Deprotonated_Amine Deprotonated Amine (-NH2) High Nucleophilicity Optimal_pH->Deprotonated_Amine Optimal_pH->Stable_NHS High_pH High pH (> 9.0) High_pH->Deprotonated_Amine Unstable_NHS NHS Ester Hydrolyzes Rapidly High_pH->Unstable_NHS Low_Yield Low Yield Protonated_Amine->Low_Yield High_Yield High Yield Deprotonated_Amine->High_Yield Low_Yield_2 Low Yield Unstable_NHS->Low_Yield_2

Caption: The interplay between pH, amine reactivity, and NHS ester stability determines conjugation efficiency.

workflow Experimental Workflow for this compound Conjugation start Start prep_protein Prepare Amine-Containing Molecule (Buffer Exchange if Necessary) start->prep_protein conjugation Perform Conjugation Reaction (pH 7.2 - 8.5) prep_protein->conjugation prep_nhs Prepare this compound Solution (Use Anhydrous Solvent) prep_nhs->conjugation quench Quench Reaction (Optional) (Add Tris or Glycine) conjugation->quench purify Purify Conjugate (SEC, Dialysis) conjugation->purify If not quenching quench->purify end End purify->end

Caption: A generalized workflow for the conjugation of this compound to a primary amine.

References

Technical Support Center: Aggregation Issues with PEGylated Proteins

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address aggregation issues encountered during the PEGylation of proteins.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of protein aggregation during PEGylation?

A1: Protein aggregation during PEGylation is a multifaceted issue that can arise from several factors:

  • Intermolecular Cross-linking: The use of bifunctional PEG reagents can physically link multiple protein molecules together, leading to the formation of large aggregates.

  • High Protein Concentration: When protein molecules are in close proximity at high concentrations, the likelihood of intermolecular interactions and aggregation increases significantly.

  • Suboptimal Reaction Conditions: Critical parameters such as pH, temperature, and buffer composition can impact protein stability. Deviations from the optimal range for a specific protein may expose hydrophobic regions, promoting aggregation.[1]

  • PEG-Protein Interactions: While PEG is generally a stabilizer, interactions between the PEG polymer and the protein surface can sometimes induce conformational changes that favor aggregation. The length of the PEG chain can influence these interactions.

  • Poor Reagent Quality: Impurities or a high percentage of diol in what is intended to be a monofunctional PEG reagent can cause unintended cross-linking.

Q2: How does the choice of PEGylation chemistry influence aggregation?

A2: The chemistry used for PEGylation plays a crucial role in the propensity for aggregation. For instance, in the case of Granulocyte Colony-Stimulating Factor (G-CSF), conjugation of PEG via alkylation has been shown to significantly decrease the tendency for aggregation compared to acylation. This suggests that the charge of the N-terminal amino group, which is altered differently by these two methods, can influence the aggregation properties of the PEGylated protein.[2]

Q3: Can PEGylation itself be a strategy to reduce a protein's inherent aggregation tendency?

A3: Yes, PEGylation is often employed not only to extend a protein's half-life but also to enhance its stability and reduce aggregation.[2][3] The attached PEG chains can provide a steric shield, preventing protein-protein interactions that lead to aggregation.[4] For example, N-terminal PEGylation of G-CSF has been shown to prevent protein precipitation by rendering aggregates soluble and slowing the overall rate of aggregation.[2][4]

Q4: What are the most common analytical techniques to detect and quantify aggregates of PEGylated proteins?

A4: Several analytical techniques are routinely used:

  • Size Exclusion Chromatography (SEC): This is a powerful method for separating and quantifying soluble aggregates based on their hydrodynamic size. Aggregates will elute earlier than the monomeric PEGylated protein.[5]

  • Dynamic Light Scattering (DLS): DLS is highly sensitive for detecting the presence of large aggregates in a solution by measuring their hydrodynamic radius. It is particularly useful for monitoring aggregation over time.[6]

  • SDS-PAGE (Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis): When run under non-reducing conditions, SDS-PAGE can reveal the presence of high-molecular-weight species corresponding to covalently cross-linked aggregates.

  • Mass Spectrometry (MS): Techniques like MALDI-TOF MS can be used to identify the molecular weight of the PEGylated protein and detect the presence of multimers.

Troubleshooting Guides

Issue 1: Immediate Precipitation or Turbidity Upon Adding PEG Reagent

If you observe immediate aggregation upon initiating the PEGylation reaction, consider the following causes and solutions:

Possible Cause Troubleshooting Step
Drastic pH Shift Ensure the pH of the PEG reagent solution is compatible with the protein's stability profile. A sudden shift towards the protein's isoelectric point (pI) can cause rapid aggregation. Adjust the pH of the reaction buffer accordingly.[4][7]
High Local Reagent Concentration Add the activated PEG reagent to the protein solution slowly and in a stepwise manner with gentle mixing. This prevents localized high concentrations of the PEG reagent that can shock the protein and induce aggregation.[1]
Solvent Mismatch If the PEG reagent is dissolved in an organic solvent (e.g., DMSO, DMF), ensure the final concentration of the organic solvent in the reaction mixture is low (typically <5-10%) to avoid protein denaturation.
Suboptimal Temperature Perform the reaction at a lower temperature, such as 4°C. This slows down the reaction rate and can favor intramolecular modification over intermolecular cross-linking, thereby reducing aggregation.[1]
Issue 2: Aggregation Observed During or After the PEGylation Reaction

If aggregation occurs over the course of the reaction or during subsequent purification and storage, the following troubleshooting steps can be implemented.

Logical Troubleshooting Workflow

The following diagram outlines a systematic approach to troubleshooting aggregation issues during PEGylation.

Troubleshooting_Workflow start Aggregation Observed check_reaction_conditions Review Reaction Conditions (pH, Temp, Concentration, Molar Ratio) start->check_reaction_conditions optimize_reaction Optimize Reaction Conditions (e.g., lower temp, lower concentration) check_reaction_conditions->optimize_reaction Suboptimal? add_excipients Incorporate Stabilizing Excipients (e.g., Arginine, Sucrose, Polysorbate) check_reaction_conditions->add_excipients Optimal optimize_reaction->add_excipients Aggregation Persists end Aggregation Minimized optimize_reaction->end Resolved screen_excipients Screen Different Excipients and Concentrations add_excipients->screen_excipients Ineffective? control_rate Control Reaction Rate (Stepwise PEG addition) add_excipients->control_rate Effective screen_excipients->control_rate Aggregation Persists screen_excipients->end Resolved implement_stepwise Implement Stepwise Addition Protocol control_rate->implement_stepwise Not Implemented? alternative_peg Consider Alternative PEGylation Strategy (e.g., different linker, site-specific) control_rate->alternative_peg Implemented implement_stepwise->alternative_peg Aggregation Persists implement_stepwise->end Resolved new_strategy Test New PEG Reagent or Site-Directed Mutagenesis alternative_peg->new_strategy new_strategy->end

A systematic approach to troubleshooting aggregation.

Data Presentation: Impact of Formulation on Protein Stability

Table 1: Effect of PEGylation on G-CSF Aggregation and Stability

ParameterNon-PEGylated G-CSF20 kDa PEG-G-CSF5 kDa PEG-G-CSF
Aggregation Behavior (37°C, pH 6.9) Forms insoluble precipitatesForms soluble aggregatesForms soluble aggregates
Thermal Stability (Tm) ~56°C[6]~62°C[6]Not Reported
Hydrodynamic Radius (Rh) at 37°C 1.4 ± 0.4 nm[6]3.4 ± 0.4 nm[6]Not Reported
Rh after 7h at 55°C 70 ± 20 nm (in solution)[6]39.4 ± 4 nm[6]Not Reported
Bioactivity after 72h incubation Significantly reducedRetained higher bioactivityRetained higher bioactivity

Table 2: General Recommendations for Stabilizing Excipients

ExcipientTypical Concentration RangeMechanism of Action
Sucrose 5-10% (w/v)Preferential exclusion, increases thermodynamic stability.[1]
Arginine 50-100 mMSuppresses non-specific protein-protein interactions.[1]
Polysorbate 20/80 0.01-0.05% (v/v)Reduces surface tension and prevents adsorption to interfaces.[1]

Experimental Protocols

Protocol 1: Quantification of Aggregates using Size Exclusion Chromatography (SEC)

Objective: To separate and quantify the monomeric PEGylated protein from soluble aggregates.

Materials:

  • SEC HPLC system with UV detector

  • SEC column suitable for the molecular weight range of the PEGylated protein and its aggregates (e.g., TSK-GEL G3000SWXL)

  • Mobile Phase: Phosphate-buffered saline (PBS), pH 7.4, or other suitable buffer. The mobile phase may require optimization to prevent non-specific interactions.

  • PEGylated protein sample

  • 0.22 µm syringe filters (low protein binding)

Procedure:

  • System Preparation: Equilibrate the SEC column with the mobile phase at a constant flow rate (e.g., 0.5-1.0 mL/min) until a stable baseline is achieved on the UV detector (monitoring at 280 nm).

  • Sample Preparation: Filter the PEGylated protein sample through a 0.22 µm syringe filter to remove any large, insoluble particles.

  • Injection: Inject a defined volume (e.g., 20-100 µL) of the filtered sample onto the equilibrated column.

  • Data Acquisition: Record the chromatogram. High molecular weight aggregates will elute first, followed by the monomeric PEGylated protein, and then any smaller species.

  • Analysis: Integrate the peak areas of the aggregate and monomer peaks. The percentage of aggregation can be calculated as: % Aggregation = (Area of Aggregate Peaks / (Area of Aggregate Peaks + Area of Monomer Peak)) * 100

Experimental Workflow for Aggregation Analysis

This diagram illustrates a typical workflow for analyzing aggregation in a PEGylated protein sample.

Experimental_Workflow sample PEGylated Protein Sample visual Visual Inspection (Turbidity, Precipitation) sample->visual dls Dynamic Light Scattering (DLS) (Detect large aggregates, size distribution) visual->dls Qualitative Assessment sec Size Exclusion Chromatography (SEC) (Quantify soluble aggregates and monomer) dls->sec Quantitative Analysis sds_page SDS-PAGE (non-reducing) (Detect covalent aggregates) sec->sds_page Further Characterization analysis Data Analysis and Interpretation sds_page->analysis

Workflow for aggregation analysis.
Protocol 2: Detection of Aggregates using Dynamic Light Scattering (DLS)

Objective: To detect the presence of aggregates and determine the size distribution of particles in the PEGylated protein solution.

Materials:

  • DLS instrument

  • Low-volume cuvette

  • PEGylated protein sample

  • Buffer matching the sample buffer

  • 0.2 µm or smaller syringe or spin filters (low protein binding)

Procedure:

  • Instrument Setup: Turn on the DLS instrument and allow it to warm up and stabilize according to the manufacturer's instructions.

  • Sample Preparation:

    • Filter a sufficient volume of the sample buffer through a 0.2 µm filter to be used as a blank.

    • Filter the PEGylated protein sample (at least 50-100 µL) through a 0.2 µm filter directly into a clean, dust-free cuvette. This step is crucial to remove extraneous dust particles that can interfere with the measurement.

  • Blank Measurement: Measure the scattering intensity of the filtered buffer to ensure the cuvette is clean and the buffer itself does not contain scattering particles.

  • Sample Measurement:

    • Place the cuvette containing the PEGylated protein sample into the DLS instrument.

    • Allow the sample to equilibrate to the desired temperature.

    • Perform the DLS measurement. The instrument's software will collect and analyze the fluctuations in scattered light intensity to generate an autocorrelation function.

  • Data Analysis:

    • The software will use the autocorrelation function to calculate the translational diffusion coefficient and, subsequently, the hydrodynamic radius (Rh) of the particles in the solution.

    • Analyze the size distribution plot. A monodisperse sample will show a single, narrow peak corresponding to the monomeric PEGylated protein. The presence of aggregates will be indicated by the appearance of larger peaks at greater hydrodynamic radii. The polydispersity index (PDI) will also provide an indication of the heterogeneity of the sample.

By following these guidelines and protocols, researchers can effectively troubleshoot and mitigate aggregation issues, leading to more robust and reliable outcomes in the development of PEGylated protein therapeutics.

References

Technical Support Center: Characterization of Boc-NH-PEG11-NHS Ester Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the characterization of Boc-NH-PEG11-NHS ester conjugates.

Frequently Asked Questions (FAQs)

Q1: What is a this compound, and what are its primary applications?

A1: this compound is a heterobifunctional crosslinker. It features a Boc (tert-butyloxycarbonyl) protected amine group, a hydrophilic 11-unit polyethylene (B3416737) glycol (PEG) spacer, and an N-hydroxysuccinimide (NHS) ester reactive group. The Boc group provides a temporary protective measure for the amine functionality, which can be removed under acidic conditions to reveal a reactive amine.[][2] The PEG spacer enhances the solubility and stability of conjugates and can reduce the immunogenicity of attached molecules.[] The NHS ester is highly reactive towards primary amines, such as those found on the N-terminus of proteins or the side chain of lysine (B10760008) residues, forming stable amide bonds.[] This reagent is commonly used in bioconjugation, drug delivery, and nanoparticle functionalization.

Q2: What are the critical storage and handling conditions for this compound?

A2: Due to the moisture-sensitive nature of the NHS ester, the reagent should be stored at -20°C in a desiccated environment.[4][5] Before use, the vial should be allowed to equilibrate to room temperature before opening to prevent condensation of moisture, which can lead to hydrolysis of the NHS ester.[4][5] It is recommended to prepare solutions of the NHS ester immediately before use and to avoid making stock solutions for long-term storage due to its susceptibility to hydrolysis.[5] For dissolution, anhydrous solvents like dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF) are recommended.[4]

Q3: What is NHS ester hydrolysis, and how can it be minimized?

A3: NHS ester hydrolysis is a competing reaction where the NHS ester reacts with water to form an inactive carboxylic acid, rendering it incapable of conjugating to the target amine.[4] The rate of hydrolysis is highly pH-dependent, increasing significantly at higher pH values.[6] To minimize hydrolysis, it is crucial to perform conjugation reactions in amine-free buffers at an optimal pH range of 7.2-8.5.[] Working quickly and using freshly prepared reagents are also key to maximizing conjugation efficiency.[5]

Troubleshooting Guides

Mass Spectrometry (MS) Analysis

Problem: I am not observing the expected molecular ion peak for my this compound conjugate.

  • Possible Cause 1: In-source fragmentation of the Boc group. The Boc protecting group is known to be labile under certain mass spectrometry conditions, particularly with electrospray ionization (ESI), and can undergo a McLafferty-like rearrangement, leading to the loss of isobutylene (B52900) (56 Da) or the entire Boc group (100 Da).[7]

    • Solution:

      • Optimize the fragmentor voltage and other source parameters to use softer ionization conditions.[8]

      • Consider using a softer ionization technique like Matrix-Assisted Laser Desorption/Ionization (MALDI) if available, as it may reduce in-source fragmentation.[8]

      • Look for characteristic fragment ions corresponding to the loss of 56 Da or 100 Da from the expected parent mass.

  • Possible Cause 2: Hydrolysis of the NHS ester. If the NHS ester has hydrolyzed to the corresponding carboxylic acid, the expected mass will be lower.

    • Solution:

      • Confirm the integrity of your starting material. You can perform a reactivity test (see Protocol 2) to ensure the NHS ester is active.

      • Analyze the sample for a peak corresponding to the mass of the hydrolyzed product (Boc-NH-PEG11-COOH).

Problem: My mass spectrum is complex and difficult to interpret.

  • Possible Cause: Polydispersity of the PEG chain. While a PEG11 linker is monodisperse, impurities from the synthesis could include species with different numbers of PEG units.

    • Solution:

      • Ensure the purity of your this compound starting material using a high-resolution technique like HPLC.

      • Look for a series of peaks separated by 44 Da, which corresponds to the mass of a single ethylene (B1197577) glycol unit.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Problem: I am unsure how to assign the peaks in the 1H NMR spectrum of my conjugate.

  • Expected Chemical Shifts:

    • Boc group: A characteristic sharp singlet around 1.4 ppm corresponding to the nine protons of the tert-butyl group.[9]

    • PEG chain: A complex multiplet signal around 3.6 ppm from the ethylene glycol protons.[10]

    • NHS ester: Protons of the succinimide (B58015) ring typically appear as a singlet around 2.8-2.9 ppm.

    • Protons adjacent to the amide and ester linkages: These will appear as multiplets at slightly different chemical shifts, typically between 2.5 and 4.0 ppm.

Problem: The Boc group peak appears weak or is absent in the 1H NMR spectrum.

  • Possible Cause: Accidental deprotection. The Boc group can be cleaved under acidic conditions.

    • Solution:

      • Ensure that no acidic reagents were inadvertently introduced during sample preparation or purification.

      • If purification was performed using RP-HPLC with trifluoroacetic acid (TFA) in the mobile phase, residual TFA could cause deprotection over time. It is advisable to neutralize or remove the TFA promptly after purification.

Chromatography (HPLC/UPLC)

Problem: I am observing a broad peak for my this compound conjugate in RP-HPLC.

  • Possible Cause 1: On-column degradation. The NHS ester can hydrolyze during the chromatographic run, leading to peak tailing or the appearance of a shoulder.

    • Solution:

      • Use a faster gradient to minimize the run time.

      • Ensure the mobile phase is not strongly basic, which would accelerate hydrolysis.

  • Possible Cause 2: Interaction of the PEG chain with the stationary phase. PEG chains can sometimes exhibit secondary interactions with the stationary phase, leading to peak broadening.[11] The length of the PEG chain can affect chromatographic resolution.[12][13][14]

    • Solution:

      • Try a different stationary phase (e.g., C4 instead of C18) which may have different interactions with the PEG chain.

      • Optimize the mobile phase composition, for example, by adjusting the concentration of the organic solvent or the type of acid modifier (e.g., formic acid instead of TFA).

Problem: My peak of interest disappears or decreases in area upon re-injection.

  • Possible Cause: Instability of the compound in the autosampler. The Boc group can be sensitive to acidic conditions, and the NHS ester is prone to hydrolysis.

    • Solution:

      • Keep the autosampler temperature low (e.g., 4°C) to slow down degradation.

      • Analyze samples as quickly as possible after preparation.

      • If using TFA in the mobile phase, be aware that the sample environment in the autosampler may become acidic, potentially leading to Boc group cleavage over time.

Quantitative Data Summary

ParameterExpected Value/RangeNotes
Molecular Weight Varies depending on the conjugated molecule. The mass of the Boc-NH-PEG11-NHS linker is approximately 747.8 g/mol .Confirm by high-resolution mass spectrometry.
1H NMR Chemical Shifts (ppm) Boc: ~1.4 (s, 9H), PEG: ~3.6 (m), NHS: ~2.8-2.9 (s, 4H)In CDCl3 or similar deuterated solvents.
13C NMR Chemical Shifts (ppm) C=O (ester): ~170-185, C=O (carbamate): ~155, PEG: ~70, C(CH3)3: ~80, CH3: ~28In CDCl3 or similar deuterated solvents.[15][16][17]
Optimal Conjugation pH 7.2 - 8.5Higher pH increases the rate of hydrolysis.[]
NHS Ester Hydrolysis Half-life pH 7 (0°C): 4-5 hours, pH 8.6 (4°C): 10 minutes[6]

Experimental Protocols

Protocol 1: General Procedure for Conjugation to a Primary Amine-Containing Molecule
  • Prepare the Amine-Containing Molecule: Dissolve the molecule (e.g., peptide, protein) in an amine-free buffer (e.g., PBS, borate (B1201080) buffer) at a pH between 7.2 and 8.5. The concentration should be optimized for the specific application.

  • Prepare the this compound Solution: Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to a stock concentration (e.g., 10 mM).[4]

  • Conjugation Reaction: Add a calculated molar excess of the this compound solution to the solution of the amine-containing molecule. A common starting point is a 5- to 20-fold molar excess.[18] The final concentration of the organic solvent should ideally be below 10% to avoid denaturation of proteins.

  • Incubation: Incubate the reaction mixture at room temperature for 30-60 minutes or at 4°C for 2-4 hours.[19] The optimal time and temperature should be determined empirically.

  • Quenching (Optional): The reaction can be stopped by adding a quenching buffer containing a high concentration of a primary amine (e.g., 1 M Tris or glycine, pH 8.0) to a final concentration of 20-50 mM.[18]

  • Purification: Remove excess unreacted reagent and byproducts using an appropriate method such as size-exclusion chromatography (SEC), dialysis, or RP-HPLC.

Protocol 2: Assessing the Reactivity of the NHS Ester

This protocol is adapted from methods used to determine the activity of NHS ester reagents by measuring the release of N-hydroxysuccinimide (NHS) upon base hydrolysis.[20][21]

  • Prepare Reagent Solution: Weigh 1-2 mg of the this compound and dissolve it in 2 mL of an amine-free buffer (e.g., 0.1 M phosphate (B84403) buffer, pH 7.0).

  • Initial Absorbance Measurement: Measure the absorbance of the solution at 260 nm using a spectrophotometer. This is the baseline absorbance.

  • Base Hydrolysis: To 1 mL of the reagent solution, add 100 µL of 0.5 N NaOH. Mix quickly.

  • Final Absorbance Measurement: Immediately measure the absorbance of the base-hydrolyzed solution at 260 nm. A significant increase in absorbance compared to the initial reading indicates that the NHS ester was active and has been hydrolyzed, releasing NHS which absorbs at this wavelength.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Conjugation cluster_post Post-Reaction prep_amine Prepare Amine-Containing Molecule in Buffer (pH 7.2-8.5) conjugation Add NHS Ester to Amine Solution (Molar Excess) prep_amine->conjugation prep_nhs Prepare Fresh Boc-NH-PEG11-NHS Ester Solution in Anhydrous DMSO or DMF prep_nhs->conjugation incubation Incubate (RT or 4°C) conjugation->incubation quenching Quench Reaction (Optional, e.g., Tris buffer) incubation->quenching purification Purify Conjugate (SEC, HPLC, Dialysis) quenching->purification characterization Characterize Product (MS, NMR, HPLC) purification->characterization

General workflow for this compound conjugation.

troubleshooting_ms start No Expected Molecular Ion Peak in Mass Spectrum cause1 In-source Fragmentation of Boc Group? start->cause1 cause2 NHS Ester Hydrolysis? start->cause2 solution1a Use Softer Ionization (e.g., lower fragmentor voltage) cause1->solution1a Yes solution1b Use MALDI-MS cause1->solution1b Yes solution1c Look for Fragments (M-56, M-100) cause1->solution1c Yes solution2a Check Starting Material Reactivity (Protocol 2) cause2->solution2a Yes solution2b Look for Hydrolyzed Product Mass cause2->solution2b Yes

Troubleshooting low/no molecular ion peak in MS analysis.

reaction_pathways reagents Boc-NH-PEG11-NHS + R-NH2 desired_product Desired Conjugate (Stable Amide Bond) reagents->desired_product Aminolysis (pH 7.2-8.5) side_product Hydrolyzed Product (Inactive Carboxylic Acid) reagents->side_product Hydrolysis (competing reaction, rate increases with pH)

Competing reaction pathways for NHS ester conjugation.

References

improving the stability of Boc-NH-PEG11-NHS ester stock solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on the proper handling and storage of Boc-NH-PEG11-NHS ester to ensure the stability of your stock solutions and the success of your conjugation experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of instability in this compound stock solutions?

The primary cause of instability is the hydrolysis of the N-Hydroxysuccinimide (NHS) ester group. NHS esters are highly susceptible to moisture, which leads to the cleavage of the ester bond, rendering the compound inactive for conjugation to primary amines. The rate of hydrolysis is significantly influenced by the solvent, temperature, and pH.

Q2: What is the recommended solvent for preparing this compound stock solutions?

Anhydrous dimethyl sulfoxide (B87167) (DMSO) or anhydrous dimethylformamide (DMF) are the recommended solvents for preparing stock solutions. It is crucial to use a high-purity, anhydrous grade of the solvent to minimize the presence of water, which will hydrolyze the NHS ester. Acetonitrile is another possible solvent, but it is more volatile.

Q3: How should I store my this compound stock solutions?

For optimal stability, stock solutions should be stored at -20°C or, for long-term storage, at -80°C. It is also recommended to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles and minimize exposure to atmospheric moisture each time the vial is opened.

Q4: Can I store my stock solution at 4°C?

Storing stock solutions at 4°C is not recommended for extended periods. While better than room temperature, significant degradation of the NHS ester can still occur at this temperature over a few days. For any storage longer than a few hours, -20°C is the minimum recommended temperature.

Q5: What is the expected shelf-life of a stock solution?

The shelf-life of a this compound stock solution is highly dependent on the storage conditions. When prepared in anhydrous DMSO and stored in properly sealed, single-use aliquots at -80°C, the solution can be stable for several months. However, it is best practice to use the solution within a few weeks to a month to ensure maximum reactivity.

Troubleshooting Guides

Issue 1: Low Conjugation Efficiency or Complete Failure of the Conjugation Reaction

If you are experiencing poor results from your conjugation reaction, consider the following potential causes and solutions:

  • Degraded NHS Ester: The most likely cause is that the NHS ester has hydrolyzed. It is recommended to prepare a fresh stock solution from solid material. If you must use an existing stock, its integrity should be verified.

  • Suboptimal Reaction pH: The optimal pH for the reaction of NHS esters with primary amines is between 7.2 and 8.5. A pH below this range will result in a slow reaction rate, while a pH above 8.5 will significantly increase the rate of NHS ester hydrolysis. Ensure your reaction buffer is within the optimal pH range.

  • Presence of Primary Amines in the Buffer: Buffers such as Tris (tris(hydroxymethyl)aminomethane) contain primary amines that will compete with your target molecule for the NHS ester. Use a non-amine-containing buffer like phosphate-buffered saline (PBS) or HEPES.

G start Low or No Conjugation check_stock Is the stock solution fresh (< 1 week old)? start->check_stock check_buffer_amine Does the reaction buffer contain primary amines (e.g., Tris)? check_stock->check_buffer_amine Yes prepare_fresh Prepare a fresh stock solution in anhydrous solvent. check_stock->prepare_fresh No check_ph Is the reaction buffer pH between 7.2 and 8.5? check_buffer_amine->check_ph No use_non_amine_buffer Use a non-amine buffer (e.g., PBS, HEPES). check_buffer_amine->use_non_amine_buffer Yes adjust_ph Adjust the buffer pH to the optimal range. check_ph->adjust_ph No success Conjugation Successful check_ph->success Yes prepare_fresh->check_buffer_amine use_non_amine_buffer->check_ph adjust_ph->success

Figure 1. Troubleshooting workflow for low conjugation efficiency.

Issue 2: Precipitate Formation in the Stock Solution Upon Thawing

If you observe a precipitate in your stock solution after thawing it from frozen storage, follow these steps:

  • Warm the Solution: Gently warm the vial to 37°C for a few minutes.

  • Vortex: Vortex the solution thoroughly to redissolve the precipitate.

  • Centrifuge: If the precipitate persists, centrifuge the vial to pellet the insoluble material.

  • Use the Supernatant: Carefully collect the supernatant for your experiment. Note that the concentration of the active compound may be lower than initially prepared.

Stability Data

The following tables provide illustrative data on the stability of this compound under various conditions. This data is intended to serve as a guideline.

Table 1: Stability in Different Solvents at -20°C

Solvent% Active NHS Ester Remaining (after 4 weeks)
Anhydrous DMSO>95%
Anhydrous DMF>90%
Acetonitrile~85%
PBS (pH 7.4)<1%

Table 2: Stability in Anhydrous DMSO at Different Temperatures

Temperature% Active NHS Ester Remaining (after 1 week)
-80°C>99%
-20°C~98%
4°C~70%
25°C (Room Temp)<20%

Experimental Protocols

Protocol: Preparation of a this compound Stock Solution

This protocol describes the preparation of a 100 mM stock solution in anhydrous DMSO.

Materials:

  • This compound (solid)

  • Anhydrous dimethyl sulfoxide (DMSO)

  • Sterile, conical microcentrifuge tubes

  • Argon or nitrogen gas (optional)

Procedure:

  • Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent condensation of atmospheric moisture.

  • Weigh out the required amount of the solid ester in a sterile microcentrifuge tube.

  • Add the appropriate volume of anhydrous DMSO to achieve the desired concentration (e.g., for 10 mg of ester with a molecular weight of X g/mol , add Y µL of DMSO for a 100 mM solution).

  • Vortex the tube until the solid is completely dissolved.

  • (Optional) Flush the headspace of the tube with argon or nitrogen gas to displace any air.

  • Aliquot the stock solution into smaller, single-use volumes in separate microcentrifuge tubes.

  • Store the aliquots at -20°C or -80°C.

G dissolve dissolve aliquot aliquot dissolve->aliquot

Figure 2. Workflow for preparing and storing stock solutions.

Chemical Degradation Pathway

The primary degradation pathway for this compound in the presence of water is the hydrolysis of the NHS ester, which results in an unreactive carboxylic acid.

G reactant This compound (Active) product Boc-NH-PEG11-Carboxylic Acid (Inactive) reactant->product Hydrolysis nhs N-Hydroxysuccinimide reactant->nhs hydrolysis H₂O

Figure 3. Hydrolysis of this compound.

Validation & Comparative

A Comparative Guide to Confirming Successful Conjugation of Boc-NH-PEG11-NHS Ester

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The process of PEGylation, the covalent attachment of polyethylene (B3416737) glycol (PEG) chains, is a cornerstone strategy for enhancing the therapeutic properties of proteins, peptides, and nanoparticles. Specifically, using a reagent like Boc-NH-PEG11-NHS ester allows for the introduction of a discrete PEG linker to primary amine groups on a target molecule. This modification can improve solubility, increase circulatory half-life, and reduce immunogenicity.[][] However, the success of these enhancements hinges on the accurate confirmation of the conjugation itself.

This guide provides an objective comparison of key analytical techniques used to verify the successful conjugation of this compound to amine-containing molecules. We present supporting experimental data concepts and detailed protocols to aid in the selection of the most appropriate validation method for your research needs.

Comparative Analysis of Analytical Techniques

The choice of analytical method depends on the required information, available instrumentation, and the specific properties of the conjugated molecule. The most common and powerful techniques for confirming PEGylation are Mass Spectrometry, High-Performance Liquid Chromatography, and SDS-Polyacrylamide Gel Electrophoresis.

Data Presentation: Quantitative Performance Comparison
Technique Information Provided Resolution Throughput Pros Cons
MALDI-TOF MS - Absolute mass confirmation- Degree of PEGylation (distribution of species)[3]HighHigh- Direct and unambiguous mass measurement[4]- High sensitivity and speed[3]- Provides distribution of PEGylated species- Expensive equipment- Can be challenging for very large or heterogeneous glycoproteins[5][6]
RP-HPLC - Purity assessment- Separation of species (unconjugated, mono-, di-, etc.)- Relative quantificationHighMedium- Excellent for separating species with different hydrophobicities[]- Can separate positional isomers- Widely available instrumentation- Retention time shifts can be unpredictable- Requires method development for each specific conjugate[8]
SDS-PAGE - Visual confirmation of size increase- Estimation of purityLow to MediumHigh- Simple, rapid, and inexpensive- Excellent for initial screening- Can run multiple samples simultaneously- Provides apparent, not absolute, molecular weight- PEG chains can cause band broadening or smearing[9][10]- Low resolution for small PEG chains

Experimental Workflows and Mechanisms

Visualizing the process is key to understanding and executing the conjugation and confirmation workflow.

Chemical Reaction

The core of the process is the reaction between the N-hydroxysuccinimide (NHS) ester of the PEG reagent and a primary amine on the target molecule, forming a stable amide bond.

cluster_reactants Reactants cluster_products Products PEG Boc-NH-PEG₁₁-NHS Ester Conjugate Boc-NH-PEG₁₁-Conjugated Molecule PEG->Conjugate Forms stable amide bond NHS NHS (byproduct) PEG->NHS Released Protein Target Molecule (with -NH₂ group) Protein->Conjugate

Caption: Reaction scheme for amine-reactive PEGylation.

Confirmation Workflow

A systematic workflow ensures that the conjugation reaction is performed correctly and that the results from analytical techniques are reliable.

A 1. Prepare Reagents (Target Molecule & PEG-NHS) B 2. Conjugation Reaction (PBS, pH 7.2-8.0, RT, 1-2h) A->B C 3. Quench Reaction (e.g., Tris or Glycine) B->C D 4. Purification (Optional) (e.g., SEC or Dialysis) C->D E 5. Analysis D->E F MALDI-TOF MS (Mass Shift) E->F Confirm Mass G RP-HPLC (Retention Time Shift) E->G Assess Purity H SDS-PAGE (Band Shift) E->H Visualize Size

Caption: General workflow for conjugation and analysis.

Detailed Experimental Protocols

Below are representative protocols for performing a trial conjugation and subsequent analysis. Note: These are general guidelines and should be optimized for your specific molecule.

Protocol: Model Conjugation to a Protein

This protocol describes the conjugation of this compound to a model protein such as Bovine Serum Albumin (BSA).

  • Materials:

    • This compound (dissolved immediately before use in DMSO or DMF).[11]

    • Protein (e.g., BSA) at 1-10 mg/mL.

    • Reaction Buffer: Phosphate-Buffered Saline (PBS), 0.1 M phosphate, 0.15 M NaCl, pH 7.2-8.0. Avoid buffers with primary amines like Tris.[12]

    • Quenching Buffer: 1 M Tris-HCl, pH 7.5.

  • Procedure:

    • Prepare the protein solution in the Reaction Buffer.

    • Immediately before use, dissolve the this compound in DMSO to a concentration of 10 mM.[11]

    • Add a 10- to 50-fold molar excess of the dissolved PEG reagent to the protein solution. The final concentration of DMSO should not exceed 10% of the total reaction volume.

    • Incubate the reaction for 1-2 hours at room temperature or on ice.[11]

    • Stop the reaction by adding Quenching Buffer to a final concentration of 20-50 mM. Incubate for 15 minutes.

    • (Optional) Remove excess, unreacted PEG reagent via size-exclusion chromatography (SEC) or dialysis.

Protocol: Analysis by SDS-PAGE
  • Procedure:

    • Mix a small aliquot of the unpurified reaction mixture with an equal volume of 2x Laemmli sample buffer.

    • Prepare control lanes: one with the unconjugated protein and another with the PEG reagent alone.

    • Load the samples onto a 4-20% gradient polyacrylamide gel.[13]

    • Run the gel according to standard procedures (e.g., 120V for 60-90 minutes).

    • Stain the gel with Coomassie Brilliant Blue or a similar protein stain.

  • Expected Results: A successful conjugation will show a new band (or a smear of bands) at a higher apparent molecular weight compared to the unconjugated protein lane.[14] The PEGylated protein often runs at a higher apparent molecular weight than its actual mass would predict.[14]

Protocol: Analysis by RP-HPLC
  • Procedure:

    • Equilibrate a C4 or C18 reverse-phase column with the initial mobile phase conditions (e.g., 95% Water/0.1% TFA, 5% Acetonitrile (B52724)/0.1% TFA).

    • Inject the unconjugated protein as a control to determine its retention time.

    • Inject the reaction mixture.

    • Elute the sample using a gradient of increasing acetonitrile (e.g., 5% to 95% over 30 minutes).[8] Monitor the absorbance at 220 nm or 280 nm.

  • Expected Results: Successful conjugation typically increases the hydrophobicity of the protein, resulting in one or more new peaks that elute at a later retention time than the unconjugated protein. The relative peak areas can be used to estimate the purity and conversion efficiency.

Protocol: Analysis by MALDI-TOF Mass Spectrometry
  • Procedure:

    • Prepare a matrix solution suitable for proteins, such as sinapinic acid (10 mg/mL in 50% acetonitrile/0.1% TFA).[3]

    • Mix the reaction sample (or purified conjugate) with the matrix solution in a 1:1 ratio.[6]

    • Spot 1 µL of the mixture onto the MALDI target plate and allow it to air dry completely.

    • Acquire the mass spectrum in the appropriate mass range for your protein.

  • Expected Results: The spectrum of the unconjugated protein will show a single major peak at its molecular weight. A successful conjugation will result in a new series of peaks. Each peak will correspond to the mass of the protein plus the mass of one or more Boc-NH-PEG11-CO moieties (Molecular Weight of this compound is ~705.8 Da; mass addition upon conjugation is ~592.7 Da). This allows for the direct determination of the degree of PEGylation.[3][4]

References

A Researcher's Guide to Analytical Methods for Characterizing Boc-NH-PEGylated Proteins

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise characterization of Boc-NH-PEGylated proteins is critical for ensuring product quality, safety, and efficacy. This guide provides a comparative overview of key analytical techniques, supported by experimental data and detailed protocols, to aid in the selection of appropriate methods for comprehensive analysis.

The covalent attachment of polyethylene (B3416737) glycol (PEG) to proteins, or PEGylation, is a widely used strategy to enhance the therapeutic properties of biopharmaceuticals. It can improve protein solubility, stability, and circulation half-life while reducing immunogenicity.[1][2][] The use of Boc-NH-PEG reagents allows for a controlled PEGylation process, where the Boc (tert-butyloxycarbonyl) protecting group can be removed under acidic conditions to reveal a reactive amine group for further modification or characterization.[][]

Thorough characterization of these complex biomolecules is essential and typically involves a multi-faceted analytical approach to determine the degree of PEGylation, identify conjugation sites, quantify impurities, and assess structural integrity.[6][7] This guide explores the most common and effective analytical methods for this purpose.

Comparative Analysis of Key Analytical Techniques

A variety of analytical techniques are employed to characterize Boc-NH-PEGylated proteins, each providing unique insights into the physicochemical properties of the conjugate. The choice of method depends on the specific information required, such as molecular weight, purity, or structural conformation.

Analytical TechniquePrinciple of Separation/DetectionInformation ObtainedKey AdvantagesLimitations
Chromatography
Size-Exclusion Chromatography (SEC)Separation based on hydrodynamic radius.[][9]Purity, aggregation state, separation of PEGylated from non-PEGylated protein.[10][11]Robust, good for removing unreacted PEG and low molecular weight by-products.[]Limited resolution between species of similar size; cannot separate positional isomers.[10][12]
Ion-Exchange Chromatography (IEX)Separation based on surface charge differences.[]Separation of positional isomers, determination of the degree of PEGylation.[]High resolving power for charge variants.PEG chains can shield protein charges, potentially affecting separation.[]
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)Separation based on hydrophobicity.[][13]Purity, separation of positional isomers, identification of PEGylation sites.[]High resolution, compatible with mass spectrometry.[14]Can lead to protein denaturation.
Hydrophobic Interaction Chromatography (HIC)Separation based on hydrophobic interactions under non-denaturing conditions.[]Purification and separation of PEGylated proteins.Orthogonal to IEX and SEC, good for purifying proteins that are difficult to separate by other methods.[]Lower capacity and resolution compared to other techniques.[]
Mass Spectrometry
Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) MSMeasurement of mass-to-charge ratio of ionized molecules.Average molecular weight, degree of PEGylation.[1][9]High throughput, tolerant to some buffers and salts.Limited resolution for heterogeneous PEGylated proteins.[1]
Electrospray Ionization (ESI) MSGeneration of multiply charged ions from a liquid solution.Accurate molecular weight, degree of PEGylation, identification of PEGylation sites.[1][15]High accuracy and resolution, readily coupled with liquid chromatography (LC-MS).[16]Complex spectra due to multiple charge states and PEG polydispersity.[1]
Electrophoresis
Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE)Separation based on apparent molecular weight.[9]Estimation of molecular weight and degree of PEGylation, assessment of purity.[9][17]Simple, widely available.Semi-quantitative, PEG can affect protein mobility leading to inaccurate molecular weight estimation.[9]
Capillary Electrophoresis (CE)Separation based on electrophoretic mobility in a capillary.[13][18]High-resolution separation of PEGylated species, including positional isomers.[12][19]High efficiency, minimal sample consumption.[12]Can be sensitive to sample matrix effects.
Spectroscopy
UV-Vis SpectroscopyMeasurement of light absorbance by chromophores.Protein concentration, can indirectly quantify PEGylation if PEG has a chromophore.[9]Simple, non-destructive.Limited to PEG reagents with a chromophore for direct quantification.[9]
Fourier Transform-Infrared (FT-IR) SpectroscopyMeasurement of vibrational modes of molecules.Assessment of secondary and tertiary structural changes upon PEGylation.[]Provides information on protein conformation.Qualitative assessment of PEGylation.[]

Experimental Protocols

Detailed methodologies are crucial for obtaining reliable and reproducible results. Below are protocols for key experiments in the characterization of Boc-NH-PEGylated proteins.

Protocol 1: Determination of PEGylation Degree by SDS-PAGE
  • Sample Preparation:

    • Prepare a stock solution of the Boc-NH-PEGylated protein at 1 mg/mL in a suitable buffer (e.g., PBS, pH 7.4).

    • Prepare a series of dilutions of the protein sample.

    • Mix the protein samples with 2x Laemmli sample buffer and heat at 95°C for 5 minutes.

  • Electrophoresis:

    • Load the samples onto a precast polyacrylamide gel (e.g., 4-12% Bis-Tris).

    • Run the gel in an appropriate running buffer (e.g., MOPS or MES) at a constant voltage (e.g., 150 V) until the dye front reaches the bottom of the gel.

  • Staining and Visualization:

    • Stain the gel with Coomassie Brilliant Blue R-250 for 1 hour with gentle agitation.[9]

    • Destain the gel with a solution of methanol (B129727) and acetic acid until the background is clear.

    • Alternatively, for specific detection of PEG, a barium iodide staining method can be used.[9]

  • Data Analysis:

    • Image the gel and compare the band shifts of the PEGylated protein to the unmodified protein and molecular weight markers. The increase in apparent molecular weight corresponds to the attached PEG chains.[9]

Protocol 2: Analysis of PEGylated Protein by Size-Exclusion Chromatography (SEC)
  • System Preparation:

    • Equilibrate a suitable SEC column (e.g., Agilent AdvanceBio SEC) with a mobile phase such as 150 mM sodium phosphate (B84403) buffer, pH 7.0.[11]

  • Sample Analysis:

    • Inject 10-20 µL of the protein sample (at a concentration of approximately 1 mg/mL) onto the column.

    • Run the chromatography at a constant flow rate (e.g., 0.5 mL/min).

  • Data Collection and Analysis:

    • Monitor the elution profile using a UV detector at 280 nm.

    • The PEGylated protein will elute earlier than the unmodified protein due to its larger hydrodynamic radius.[9]

    • Integrate the peak areas to quantify the relative amounts of PEGylated protein, unmodified protein, and aggregates.[10]

Protocol 3: Molecular Weight Determination by MALDI-TOF Mass Spectrometry
  • Sample Preparation:

    • Mix the purified PEGylated protein sample (typically 1 µL of a 1-10 µM solution) with 1 µL of a suitable matrix solution (e.g., sinapinic acid in acetonitrile/water with 0.1% TFA).

  • Spotting and Crystallization:

    • Spot 1 µL of the mixture onto a MALDI target plate and allow it to air dry to form crystals.

  • Mass Spectrometry Analysis:

    • Acquire mass spectra in positive ion linear mode using a MALDI-TOF mass spectrometer.

    • Calibrate the instrument using protein standards of known molecular weights.

  • Data Analysis:

    • The resulting spectrum will show a distribution of peaks corresponding to the different numbers of PEG units attached to the protein. The mass difference between adjacent peaks corresponds to the mass of a single PEG monomer.[9]

Experimental and Logical Workflows

Visualizing the workflow of analytical procedures can aid in understanding the logical sequence of steps involved in the characterization process.

Workflow for Characterizing Boc-NH-PEGylated Proteins cluster_synthesis Synthesis and Purification cluster_characterization Characterization cluster_deprotection Boc Deprotection and Further Analysis Protein Protein PEGylation PEGylation Reaction Protein->PEGylation Boc_PEG Boc-NH-PEG Reagent Boc_PEG->PEGylation Purification Purification (e.g., IEX, HIC) PEGylation->Purification SEC SEC (Purity, Aggregation) Purification->SEC Characterize Purified Product SDS_PAGE SDS-PAGE (MW, Purity) Purification->SDS_PAGE Characterize Purified Product Mass_Spec Mass Spectrometry (MW, PEGylation Degree) Purification->Mass_Spec Characterize Purified Product CE Capillary Electrophoresis (Isomers) Purification->CE Characterize Purified Product Spectroscopy Spectroscopy (Structure) Purification->Spectroscopy Characterize Purified Product Deprotection Acidic Treatment (Boc Removal) Purification->Deprotection Further_Analysis Analysis of Deprotected Protein (e.g., LC-MS for site analysis) Deprotection->Further_Analysis

Caption: General workflow for synthesis and characterization of Boc-NH-PEGylated proteins.

Decision Tree for Selecting Analytical Methods Question1 What is the primary analytical question? Question2a Purity and Aggregation? Question1->Question2a Purity Question2b Molecular Weight and Degree of PEGylation? Question1->Question2b Identity Question2c Positional Isomers? Question1->Question2c Heterogeneity Question2d Structural Integrity? Question1->Question2d Structure Answer2a Size-Exclusion Chromatography (SEC) Question2a->Answer2a Answer2b_1 Mass Spectrometry (MALDI-TOF, ESI) Question2b->Answer2b_1 Answer2b_2 SDS-PAGE (Estimation) Question2b->Answer2b_2 Answer2c_1 Ion-Exchange Chromatography (IEX) Question2c->Answer2c_1 Answer2c_2 Reversed-Phase HPLC (RP-HPLC) Question2c->Answer2c_2 Answer2c_3 Capillary Electrophoresis (CE) Question2c->Answer2c_3 Answer2d FT-IR Spectroscopy Circular Dichroism Question2d->Answer2d

Caption: Decision tree for selecting the appropriate analytical method.

By employing a combination of these analytical techniques, researchers can build a comprehensive profile of Boc-NH-PEGylated proteins, ensuring a well-characterized and high-quality biopharmaceutical product.

References

A Comparative Guide to Mass Spectrometry Analysis of Boc-NH-PEG11-NHS Ester Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals working with PEGylated molecules, accurate and reliable characterization is paramount. This guide provides a comparative overview of mass spectrometry techniques for the analysis of Boc-NH-PEG11-NHS ester, a discrete PEG (dPEG®) reagent. We will delve into the nuances of Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI) mass spectrometry, offering experimental protocols and data presentation to aid in selecting the optimal analytical approach.

Introduction to this compound Analysis

This compound is a heterobifunctional linker with a Boc-protected amine at one end and an amine-reactive N-hydroxysuccinimide (NHS) ester at the other, connected by a discrete chain of 11 ethylene (B1197577) glycol units. Its monodisperse nature simplifies mass spectrometry analysis compared to traditional, polydisperse PEG reagents.[1] Mass spectrometry is crucial for verifying the integrity of this linker before and after conjugation to target molecules such as peptides, proteins, or small molecule drugs. The primary challenges in its analysis lie in the potential in-source decay of the thermally labile Boc protecting group and the reactivity of the NHS ester.[2][3]

Comparison of Ionization Techniques: ESI vs. MALDI

The choice of ionization technique is critical for the successful analysis of this compound. Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI) are the most common methods, each with distinct advantages and disadvantages for this application.

FeatureElectrospray Ionization (ESI)Matrix-Assisted Laser Desorption/Ionization (MALDI)
Ionization Principle Soft ionization from solutionSoft ionization from a solid matrix
Coupling to LC Easily coupled for online separation (LC-MS)Possible but more challenging (offline LC-MALDI)
Fragmentation Prone to in-source fragmentation, especially of the Boc group[2][3]"Softer" ionization, less fragmentation of labile groups[2][4]
Adduct Formation Commonly forms adducts with solvent ions (e.g., Na+, K+, NH4+)[1]Primarily forms singly charged ions, often with matrix or salt adducts[5]
Sample Throughput High, especially with automationHigh, suitable for plate-based screening
Best For Qualitative and quantitative analysis with chromatographic separationRapid molecular weight determination and analysis of complex mixtures

Electrospray Ionization (ESI-MS) is highly versatile and can be directly coupled with liquid chromatography (LC) for the separation of reaction mixtures. However, the Boc (tert-butoxycarbonyl) protecting group is known to be labile under typical ESI conditions and can be lost through a McLafferty-like rearrangement, leading to the observation of a fragment ion corresponding to the loss of isobutylene (B52900) (56 Da) or the entire Boc group (100 Da).[6][7] Careful optimization of the source conditions, such as using a lower fragmentor voltage, can help to minimize this in-source decay.[2] For discrete PEG molecules, ESI spectra often show prominent ammonium (B1175870) adducts when ammonium salts are present in the mobile phase.[1]

Matrix-Assisted Laser Desorption/Ionization (MALDI-MS) is a "softer" ionization technique that generally imparts less energy to the analyte, thereby reducing the extent of fragmentation.[4] This makes it particularly well-suited for confirming the molecular weight of the intact this compound without significant loss of the Boc group.[2] MALDI-TOF (Time-of-Flight) mass spectrometers provide high resolution and mass accuracy, allowing for the clear identification of the monoisotopic mass of the compound.[5]

Experimental Protocols

Below are detailed starting-point protocols for the analysis of this compound by ESI-MS and MALDI-TOF MS. Optimization may be required based on the specific instrument and sample complexity.

Protocol 1: LC-ESI-MS Analysis
  • Sample Preparation:

    • Dissolve the this compound in a suitable solvent (e.g., acetonitrile (B52724) or methanol) to a concentration of approximately 1 mg/mL.

    • Dilute this stock solution with the initial mobile phase to a final concentration of 1-10 µg/mL.

  • Liquid Chromatography (LC) Conditions:

    • Column: C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: 5% B to 95% B over 10 minutes.

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 40 °C.

    • Injection Volume: 2 µL.

  • ESI-MS Conditions (Positive Ion Mode):

    • Ion Source: Electrospray Ionization (ESI).

    • Capillary Voltage: 3500 V.

    • Fragmentor Voltage: 80 V (Note: This may need to be lowered to reduce Boc-group fragmentation).[2][6]

    • Nebulizer Pressure: 35 psi.

    • Drying Gas Flow: 10 L/min.

    • Drying Gas Temperature: 325 °C.

    • Mass Range: m/z 100-1000.

Protocol 2: MALDI-TOF MS Analysis
  • Sample and Matrix Preparation:

    • Matrix Solution: Prepare a saturated solution of α-cyano-4-hydroxycinnamic acid (CHCA) or 2,5-dihydroxybenzoic acid (DHB) in 50:50 acetonitrile:water with 0.1% TFA.[5][8]

    • Analyte Solution: Dissolve the this compound in acetonitrile or methanol (B129727) to a concentration of approximately 1 mg/mL.

    • Cationizing Agent (Optional): A solution of sodium trifluoroacetate (B77799) (NaTFA) in ethanol (B145695) (10 mg/mL) can be used to promote the formation of sodium adducts for easier identification.[5]

  • Sample Spotting:

    • Dried-Droplet Method: Mix the analyte solution and matrix solution in a 1:1 ratio. If using a cationizing agent, a 1:5:1 ratio of analyte:matrix:cationizing agent can be used.[5]

    • Spot 0.5-1 µL of the mixture onto the MALDI target plate and allow it to air dry completely.

  • MALDI-TOF MS Conditions:

    • Ion Source: MALDI.

    • Mode: Reflectron positive ion mode.

    • Laser: Nitrogen laser (337 nm).

    • Laser Intensity: Adjust to the minimum level required for good signal-to-noise to minimize fragmentation.

    • Mass Range: m/z 500-1000.

Data Presentation and Interpretation

Quantitative data should be summarized for clear comparison. Below is a table of expected ions for this compound (Exact Mass: 747.40 Da).

Ionization MethodExpected Ion Speciesm/z (monoisotopic)Notes
ESI[M+H]+748.41Protonated molecule
ESI[M+NH4]+765.44Ammonium adduct, common with ammonium-containing buffers[1]
ESI[M+Na]+770.39Sodium adduct, common impurity
ESI[M-Boc+H]+648.36Fragment from in-source decay[3]
MALDI[M+H]+748.41Protonated molecule
MALDI[M+Na]+770.39Sodium adduct, often the base peak with NaTFA[5]
MALDI[M+K]+786.37Potassium adduct, common impurity

Visualizing Workflows and Fragmentation

Experimental Workflow

The general workflow for analyzing a this compound conjugate involves sample preparation, mass spectrometry analysis, and data interpretation.

G Experimental Workflow for MS Analysis cluster_prep Sample Preparation cluster_ms Mass Spectrometry cluster_data Data Analysis dissolve Dissolve Conjugate in appropriate solvent dilute Dilute for Analysis dissolve->dilute lc_separation LC Separation (for ESI-MS) dilute->lc_separation ESI-MS Path ionization Ionization (ESI or MALDI) dilute->ionization MALDI-MS Path lc_separation->ionization mass_analysis Mass Analysis (TOF, Orbitrap, etc.) ionization->mass_analysis spectrum Acquire Mass Spectrum mass_analysis->spectrum interpretation Identify Molecular Ions, Adducts, and Fragments spectrum->interpretation confirmation Confirm Structure and Purity interpretation->confirmation

Caption: General workflow for MS analysis of conjugates.

Fragmentation Pathway

The primary fragmentation pathway of concern for this compound in ESI-MS is the loss of the Boc group.

G Proposed ESI Fragmentation of this compound parent [Boc-NH-PEG11-NHS + H]+ m/z 748.41 fragment1 [H-NH-PEG11-NHS + H]+ m/z 648.36 parent->fragment1 In-source decay (McLafferty-like rearrangement) neutral_loss + C5H8O2 (100.05 Da)

References

The Pivotal Role of PEG Linker Length in PROTAC Design: A Comparative Analysis of Boc-NH-PEG11-NHS Ester and Other PEG Lengths

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the rapidly advancing field of targeted protein degradation, Proteolysis-Targeting Chimeras (PROTACs) have emerged as a powerful therapeutic modality. These heterobifunctional molecules co-opt the cell's ubiquitin-proteasome system to selectively eliminate proteins implicated in disease. A critical determinant of a PROTAC's success lies in the linker connecting the target-binding warhead to the E3 ligase-recruiting ligand. Among the various linker types, polyethylene (B3416737) glycol (PEG) linkers are frequently employed for their favorable physicochemical properties. This guide provides a comparative analysis of how PEG linker length, with a focus on the Boc-NH-PEG11-NHS ester, influences PROTAC performance, supported by experimental data and detailed protocols.

The Linker: More Than Just a Spacer

The linker in a PROTAC is not a passive component; it actively contributes to the molecule's efficacy. Its length, composition, and flexibility are critical for facilitating the formation of a stable and productive ternary complex, which consists of the target protein, the PROTAC, and an E3 ligase.[1][2] An optimal linker length is essential for achieving the necessary proximity and orientation between the target protein and the E3 ligase for efficient ubiquitination and subsequent degradation. A linker that is too short may lead to steric hindrance, while an excessively long one can result in reduced efficacy due to increased flexibility and a higher entropic penalty upon binding.[1]

PEG linkers are particularly favored in PROTAC design due to their hydrophilicity, which can enhance the solubility and cell permeability of the often large and hydrophobic PROTAC molecules.[3][][5] The this compound is a commercially available building block that provides a long, flexible PEG linker, which can be advantageous in specific contexts.

Impact of PEG Linker Length on PROTAC Performance: A Quantitative Comparison

The efficacy of a PROTAC is typically quantified by its half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax). The following tables summarize findings from studies on PROTACs targeting the Bromodomain and Extra-Terminal (BET) family of proteins, particularly BRD4, with varying PEG linker lengths. While direct head-to-head comparisons across different studies can be challenging due to variations in experimental conditions, the collective data reveals important trends in linker length optimization.

Table 1: Influence of PEG Linker Length on the Degradation of BRD4 by CRBN-Recruiting PROTACs

PROTAC Linker (PEG Units)Target ProteinCell LineDC50 (µM)Dmax (%)Key Observations
0 (No PEG)BRD4H661< 0.5> 90A short, direct linkage can be highly effective.
1BRD4H661> 5~50A single PEG unit can significantly reduce degradation potency.
2BRD4H661> 5~60Intermediate linker lengths may hinder optimal ternary complex formation.[2]
4-5BRD4H661< 0.5> 90Potency can be regained and enhanced with longer PEG linkers.[2]

Table 2: Representative Data on BRD4 Degradation with Varying PEG Linker Lengths

LinkerDC50 (nM) [BRD4 Degradation]Dmax (%) [BRD4 Degradation]
PEG35585
PEG42095
PEG515>98
PEG63092

This table presents a synthesized comparison from representative studies to illustrate the impact of PEG linker length on PROTAC performance for BRD4 degradation.[6]

The data consistently demonstrates that there is an optimal range for PEG linker length that is target- and E3 ligase-dependent. In the case of some BRD4 degraders, both very short (no PEG) and longer linkers (4-5 PEG units) can be effective, while intermediate lengths (1-2 PEG units) are detrimental.[2] This "hook effect" underscores the necessity of empirical testing of various linker lengths.

A longer linker, such as one derived from this compound, could be beneficial in scenarios where:

  • The target protein's binding pocket is deep, requiring a greater distance to be spanned to reach the E3 ligase.

  • Increased flexibility is needed to achieve a productive ternary complex conformation.

  • Enhanced water solubility is required to improve the overall physicochemical properties of the PROTAC.

However, it is crucial to consider that excessively long linkers may lead to a decrease in potency due to a higher entropic penalty upon binding and potential for increased off-target effects.[1]

Experimental Protocols

Accurate and reproducible experimental data are essential for the rational design and optimization of PROTACs. The following are detailed methodologies for key experiments.

PROTAC Synthesis using Boc-NH-PEG-NHS Ester

This protocol describes a general method for conjugating a target-binding ligand (containing a primary or secondary amine) to an E3 ligase ligand (containing a carboxylic acid) using a Boc-NH-PEG-NHS ester linker.

  • Amine Deprotection: If the starting E3 ligase ligand has a protected amine, it must first be deprotected. For a Boc-protected amine, this is typically achieved by treatment with an acid such as trifluoroacetic acid (TFA) in a solvent like dichloromethane (B109758) (DCM).

  • NHS Ester Formation: The carboxylic acid on the E3 ligase ligand is activated by reacting it with N-hydroxysuccinimide (NHS) in the presence of a coupling agent like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC).

  • Conjugation to the Linker: The NHS ester of the E3 ligase ligand is then reacted with one end of the Boc-NH-PEG-amine linker.

  • Boc Deprotection of the Linker: The Boc group on the other end of the PEG linker is removed using TFA in DCM.

  • Final Conjugation: The now free amine on the PEG linker is reacted with the NHS ester of the target-binding ligand to yield the final PROTAC.

Western Blotting for PROTAC-Mediated Protein Degradation

This is a standard method to quantify the amount of a target protein in cells following PROTAC treatment.[7]

  • Cell Culture and Treatment: Plate cells at a suitable density in multi-well plates and allow them to adhere overnight. Treat the cells with a range of concentrations of the PROTAC for a specified duration (e.g., 24 hours). Include a vehicle control (e.g., DMSO).

  • Cell Lysis: After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS) and lyse them using a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each cell lysate using a standard method such as the bicinchoninic acid (BCA) assay.

  • Sample Preparation and SDS-PAGE: Normalize the protein concentration of all samples. Add Laemmli sample buffer and boil the samples to denature the proteins. Load equal amounts of protein onto an SDS-polyacrylamide gel and separate them by electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

  • Immunoblotting: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20 - TBST) to prevent non-specific antibody binding. Incubate the membrane with a primary antibody specific to the target protein, followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection and Analysis: Add a chemiluminescent substrate and detect the signal using an imaging system. Quantify the band intensities and normalize them to a loading control (e.g., GAPDH or β-actin) to determine the percentage of protein degradation relative to the vehicle-treated control.

In-Cell Western™ Assay

This is a higher-throughput alternative to traditional Western blotting for quantifying protein degradation.[8][9][10][11]

  • Cell Seeding and Treatment: Seed cells in a 96-well plate and treat with a dose-response of the PROTAC as described for the Western blot protocol.

  • Fixation and Permeabilization: After treatment, fix the cells with formaldehyde (B43269) and then permeabilize them with a detergent such as Triton X-100.

  • Immunostaining: Block the cells with a blocking buffer. Incubate with a primary antibody against the target protein, followed by an infrared dye-conjugated secondary antibody. A second antibody against a loading control protein, conjugated to a different colored infrared dye, can be used for normalization.

  • Imaging and Analysis: Scan the plate using an infrared imaging system. The integrated intensity of the target protein signal is normalized to the loading control signal to determine the extent of protein degradation.

Visualizing Key Processes

To better understand the mechanisms and workflows discussed, the following diagrams have been generated using the Graphviz DOT language.

PROTAC_Signaling_Pathway PROTAC PROTAC E3_Ligase E3 Ubiquitin Ligase (e.g., CRBN) Ternary_Complex Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary_Complex POI Target Protein (e.g., BRD4) POI->Ternary_Complex E3_Ligase->Ternary_Complex Ub_POI Polyubiquitinated Target Protein Ternary_Complex->Ub_POI Ubiquitination Ub Ubiquitin Ub->Ternary_Complex Proteasome 26S Proteasome Ub_POI->Proteasome Degradation Degradation Products Proteasome->Degradation

Caption: The PROTAC-mediated protein degradation pathway.

Experimental_Workflow start Start: PROTAC Design (Varying PEG Linker Length) synthesis PROTAC Synthesis start->synthesis cell_culture Cell Culture and Treatment (Dose-Response) synthesis->cell_culture western_blot Western Blot Analysis cell_culture->western_blot icw In-Cell Western Assay cell_culture->icw quantification Quantification of Protein Levels western_blot->quantification icw->quantification data_analysis Data Analysis (DC50 and Dmax Determination) quantification->data_analysis conclusion Identify Optimal Linker Length data_analysis->conclusion

References

A Head-to-Head Comparison: Boc-NH-PEG-NHS Ester vs. Maleimide Linkers for Antibody Conjugation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the choice of a linker for antibody conjugation is a critical decision that profoundly impacts the efficacy, stability, and safety of the resulting bioconjugate. This guide provides an objective comparison of two widely used linker technologies: Boc-NH-PEG-NHS esters and maleimides, supported by experimental data and detailed protocols to inform the selection process for applications such as antibody-drug conjugates (ADCs).

The covalent attachment of molecules to antibodies relies on the precise chemistry of linkers. N-hydroxysuccinimide (NHS) esters and maleimides are two of the most common reactive groups used for this purpose. While both enable the formation of stable conjugates, they differ significantly in their target residues, reaction conditions, and the ultimate stability of the resulting bond. This comparison will delve into the nuances of each, providing a framework for choosing the optimal linker for a specific bioconjugation strategy.

Chemical Reactivity and Specificity

Boc-NH-PEG-NHS esters are heterobifunctional linkers that contain an NHS ester group and a Boc-protected amine. The NHS ester is highly reactive towards primary amines, such as the ε-amino group of lysine (B10760008) residues and the N-terminus of the antibody, forming a stable amide bond.[] This reaction is typically performed in a pH range of 7.2 to 8.5.[] The Boc protecting group on the other end of the PEG spacer can be removed under acidic conditions to reveal a primary amine for subsequent conjugation steps.[]

Maleimide (B117702) linkers, on the other hand, exhibit high specificity for sulfhydryl (thiol) groups, primarily targeting cysteine residues within the antibody.[][4] The reaction, a Michael addition, forms a stable thioether bond and is most efficient at a pH of 6.5 to 7.5.[] At pH values above 7.5, maleimides can exhibit some cross-reactivity with amines.[5]

Data Presentation: A Comparative Overview

FeatureBoc-NH-PEG-NHS Ester LinkersMaleimide LinkersReferences
Target Residue Primary amines (Lysine, N-terminus)Sulfhydryl groups (Cysteine)[],[]
Reaction pH 7.2 - 8.56.5 - 7.5[],[]
Bond Formed AmideThioether[],[4]
Bond Stability Highly stable and effectively irreversible under physiological conditions.The thioether bond can be susceptible to a retro-Michael reaction, especially in the presence of other thiols like glutathione, leading to deconjugation. The succinimide (B58015) ring can also undergo hydrolysis to a more stable ring-opened form.[],[6][7][8]
Specificity Reacts with multiple accessible lysine residues, potentially leading to a heterogeneous mixture of conjugates.Allows for site-specific conjugation if free cysteines are engineered into the antibody. However, reduction of native disulfide bonds can also expose cysteines for conjugation.[],[]
Key Advantage Forms highly stable bonds; readily available commercial reagents.Enables site-specific conjugation for more homogeneous products.[],[4]
Key Disadvantage Can lead to heterogeneous products; potential for loss of antibody affinity if lysines in the binding site are modified.Potential for instability and "linker-payload" exchange in vivo; requires available free thiols which may necessitate antibody engineering or reduction of native disulfides.[10][11]

Stability: A Critical Consideration for In Vivo Applications

A crucial differentiator between these two linker types is the in vivo stability of the resulting conjugate. The amide bond formed by NHS ester conjugation is exceptionally stable under physiological conditions.[] In contrast, the thioether bond formed by maleimide conjugation can be reversible through a retro-Michael reaction.[6][7] This can lead to premature release of the conjugated payload in the bloodstream, potentially causing off-target toxicity and reducing the therapeutic efficacy of an ADC.[8][10]

Furthermore, the maleimide-conjugated payload can be transferred to other thiol-containing molecules in circulation, such as albumin.[8] However, the succinimide ring of the maleimide-thiol adduct can undergo hydrolysis to form a stable, ring-opened structure that is resistant to the retro-Michael reaction.[6] Recent advancements have led to the development of "self-hydrolyzing" maleimides that are designed to rapidly undergo this stabilizing hydrolysis post-conjugation.[12]

Experimental Protocols

Protocol 1: Antibody Conjugation with Boc-NH-PEG-NHS Ester

Materials:

  • Antibody in an amine-free buffer (e.g., PBS, pH 7.4)

  • Boc-NH-PEG-NHS ester dissolved in anhydrous DMSO or DMF

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Desalting column or dialysis cassette for purification

Procedure:

  • Antibody Preparation: Prepare the antibody solution at a concentration of 2-10 mg/mL in an amine-free buffer.[13] If the antibody buffer contains primary amines (e.g., Tris), it must be exchanged with a suitable buffer like PBS.

  • NHS Ester Preparation: Immediately before use, dissolve the Boc-NH-PEG-NHS ester in anhydrous DMSO or DMF to a stock concentration of 10 mg/mL.[14]

  • Conjugation Reaction: Add a 10- to 20-fold molar excess of the dissolved NHS ester to the antibody solution.[15] Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C, with gentle mixing and protected from light.[13]

  • Quenching: Stop the reaction by adding the quenching buffer to a final concentration of 50-100 mM.[15] Incubate for 15-30 minutes at room temperature.

  • Purification: Remove excess, unreacted linker and byproducts by using a desalting column or by dialysis against PBS.

  • Characterization: Determine the degree of labeling (DOL) and confirm the integrity of the conjugate using appropriate analytical techniques such as UV-Vis spectroscopy, HIC-HPLC, or mass spectrometry.

Protocol 2: Antibody Conjugation with a Maleimide Linker

Materials:

  • Antibody with available free cysteine residues

  • Reducing agent (if necessary, e.g., TCEP)

  • Maleimide-functionalized linker dissolved in anhydrous DMSO or DMF

  • Reaction buffer (e.g., PBS, pH 7.0-7.5)

  • Quenching solution (e.g., N-acetylcysteine)

  • Desalting column or dialysis cassette for purification

Procedure:

  • Antibody Preparation: If the antibody does not have free cysteines, reduce the interchain disulfide bonds using a reducing agent like TCEP. A 10-fold molar excess of TCEP incubated for 30 minutes at room temperature is a common starting point.[16] The reaction should be performed under an inert atmosphere (e.g., nitrogen or argon) to prevent re-oxidation of the thiols.[16]

  • Maleimide Linker Preparation: Dissolve the maleimide linker in anhydrous DMSO or DMF to a stock concentration of 10 mM immediately before use.

  • Conjugation Reaction: Add a 10- to 20-fold molar excess of the maleimide linker to the antibody solution. The reaction is typically carried out for 2 hours at room temperature or overnight at 4°C.[16]

  • Quenching: Quench any unreacted maleimide groups by adding a thiol-containing reagent like N-acetylcysteine.

  • Purification: Purify the antibody conjugate from excess linker and other reagents using a desalting column or dialysis.

  • Characterization: Analyze the conjugate to determine the drug-to-antibody ratio (DAR) and assess its purity and stability.

Visualizing the Chemistries and Workflows

To further clarify the processes, the following diagrams illustrate the conjugation chemistries and a general experimental workflow.

G cluster_nhs Boc-NH-PEG-NHS Ester Conjugation cluster_maleimide Maleimide Conjugation Ab_NH2 Antibody (Lysine -NH2) Conjugate_Amide Stable Amide Bond (Antibody-Linker) Ab_NH2->Conjugate_Amide pH 7.2-8.5 Nucleophilic Acyl Substitution NHS_Linker Boc-NH-PEG-NHS Ester NHS_Linker->Conjugate_Amide Ab_SH Antibody (Cysteine -SH) Conjugate_Thioether Thioether Bond (Antibody-Linker) Ab_SH->Conjugate_Thioether pH 6.5-7.5 Michael Addition Mal_Linker Maleimide Linker Mal_Linker->Conjugate_Thioether G start Start: Purified Antibody prep Antibody Preparation (Buffer Exchange / Reduction) start->prep conjugation Conjugation Reaction (Incubation) prep->conjugation linker_prep Linker Preparation (Dissolve in DMSO/DMF) linker_prep->conjugation quench Quenching (Stop Reaction) conjugation->quench purify Purification (Desalting / Dialysis) quench->purify analyze Analysis (DOL/DAR, Purity, Stability) purify->analyze end End: Characterized Conjugate analyze->end

References

Navigating In Vivo Stability: A Comparative Guide to Boc-NH-PEG11-NHS Ester Linkages

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the stability of a linker is a critical determinant of a bioconjugate's therapeutic efficacy and safety. This guide provides an objective comparison of the in vivo performance of the commonly used Boc-NH-PEG11-NHS ester linkage against alternative conjugation chemistries, supported by experimental data and detailed protocols to aid in the rational design of long-circulating and stable bioconjugates.

The this compound is a popular reagent for conjugating molecules to proteins and other biomolecules. The N-hydroxysuccinimide (NHS) ester reacts with primary amines on the target molecule to form a stable amide bond. The polyethylene (B3416737) glycol (PEG) spacer enhances solubility and can prolong the in vivo circulation time of the conjugate. However, the stability of the NHS ester itself and the resulting amide bond in a complex biological environment are crucial considerations. This guide evaluates the in vivo stability of this linkage and compares it with other prevalent bioconjugation strategies.

The Challenge of In Vivo Stability

An ideal bioconjugate linker should be stable in circulation to ensure the payload reaches its target, but may be designed to be cleaved under specific conditions (e.g., within the target cell). Premature cleavage in the bloodstream can lead to off-target toxicity and reduced therapeutic efficacy. The primary challenge for NHS esters is their susceptibility to hydrolysis in aqueous environments, a reaction that competes with the desired amination reaction. While the resulting amide bond is generally stable, the efficiency of its formation and the overall stability of the conjugate in vivo depend on various factors, including pH, temperature, and enzymatic degradation.

Comparative Analysis of Linkage Chemistries

The choice of conjugation chemistry significantly impacts the in vivo stability of a bioconjugate. Below is a comparison of the amide linkage formed from an NHS ester with other common linkages.

Linkage ChemistryReactive GroupsResulting BondIn Vivo StabilityKey Considerations
NHS Ester NHS Ester + Primary AmineAmide High The amide bond is highly stable under physiological conditions and resistant to enzymatic cleavage.[1] However, the NHS ester itself is prone to hydrolysis, which can reduce conjugation efficiency.[2]
Maleimide (B117702) Maleimide + ThiolThioetherModerateThe thioether bond is susceptible to a retro-Michael reaction, especially in the presence of endogenous thiols like glutathione, which can lead to deconjugation. More stable maleimide derivatives have been developed to mitigate this.[3]
Hydrazone Hydrazide + Aldehyde/KetoneHydrazonepH-dependentHydrazone linkages are generally designed to be cleavable under the acidic conditions found in endosomes and lysosomes (pH 4.5-6.5), while remaining relatively stable at physiological pH (7.4).[4]
Oxime Alkoxyamine + Aldehyde/KetoneOximeHigh Oxime linkages are significantly more stable to hydrolysis across a wider pH range compared to hydrazones, making them suitable for applications requiring high in vivo stability.[5][6][7]
Click Chemistry (SPAAC) Azide + Strained Alkyne (e.g., DBCO)TriazoleVery High Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) forms a highly stable triazole ring. The reaction is bioorthogonal and proceeds without the need for a potentially toxic copper catalyst, making it ideal for in vivo applications.[8][9]

Experimental Protocols for Evaluating In Vivo Stability

A thorough assessment of in vivo stability is crucial for the development of bioconjugates. The following outlines a general experimental workflow for evaluating the in vivo stability of a bioconjugate, such as one formed using a this compound.

In Vitro Plasma Stability Assay

This initial screen provides a good indication of how a conjugate will behave in a biological fluid.

Objective: To determine the stability of the bioconjugate in plasma from the chosen animal model (e.g., mouse, rat, human).

Materials:

  • Bioconjugate of interest

  • Control (unconjugated payload and/or carrier)

  • Plasma from the relevant species (e.g., mouse, rat, human)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Quenching solution (e.g., high concentration of a primary amine like Tris or glycine)

  • Analytical instruments (LC-MS/MS)

Procedure:

  • Incubate the bioconjugate in plasma at 37°C.

  • At various time points (e.g., 0, 1, 4, 8, 24, 48 hours), withdraw an aliquot of the plasma-conjugate mixture.

  • Immediately quench the reaction to prevent further degradation.

  • Process the plasma samples to precipitate proteins and extract the conjugate and any released payload. This typically involves protein precipitation with a solvent like acetonitrile.

  • Analyze the samples by LC-MS/MS to quantify the amount of intact conjugate and any free payload.

  • Calculate the half-life (t½) of the conjugate in plasma.

In Vitro Plasma Stability Workflow
In Vivo Pharmacokinetic and Stability Study

This definitive study provides data on the circulation half-life, biodistribution, and stability of the conjugate in a living organism.

Objective: To determine the pharmacokinetic profile and in vivo stability of the bioconjugate.

Animal Model: Select an appropriate animal model (e.g., mice or rats). All animal procedures should be performed in accordance with approved institutional guidelines.

Procedure:

  • Administration: Administer the bioconjugate to the animals via the intended clinical route (e.g., intravenous injection).

  • Blood Sampling: Collect blood samples at various time points post-administration (e.g., 5 min, 1, 4, 8, 24, 48, 72 hours).

  • Plasma Preparation: Process the blood samples to obtain plasma.

  • Tissue Harvesting (Optional): At the end of the study, euthanize the animals and harvest major organs (e.g., liver, kidneys, spleen, tumor if applicable) to assess biodistribution.

  • Sample Analysis:

    • Pharmacokinetics: Quantify the concentration of the intact bioconjugate in plasma samples over time using a validated analytical method, typically LC-MS/MS. This data is used to determine key pharmacokinetic parameters such as half-life (t½), clearance (CL), and volume of distribution (Vd).

    • Stability: In parallel, analyze plasma and tissue homogenates for the presence of the free payload or cleavage products to assess the in vivo stability of the linker.

  • Data Analysis: Plot the plasma concentration-time profile and perform pharmacokinetic modeling.

G cluster_invivo In Vivo Stability & PK Study Admin Administer Conjugate to Animal Model Blood Collect Blood Samples (Time Course) Admin->Blood Tissues Harvest Tissues (Optional, End of Study) Admin->Tissues Plasma Prepare Plasma Blood->Plasma Analyze_PK LC-MS/MS Analysis: Intact Conjugate in Plasma Plasma->Analyze_PK Analyze_Stab LC-MS/MS Analysis: Free Payload in Plasma/Tissues Plasma->Analyze_Stab Tissues->Analyze_Stab PK_Params Determine Pharmacokinetic Parameters (t½, CL, Vd) Analyze_PK->PK_Params Biodist Assess Biodistribution Analyze_Stab->Biodist

In Vivo Stability & PK Workflow

Conclusion

The amide bond formed from the reaction of a this compound with a primary amine offers high in vivo stability, making it a reliable choice for many bioconjugation applications. However, the inherent susceptibility of the NHS ester to hydrolysis necessitates careful control of reaction conditions to maximize conjugation efficiency. For applications requiring even greater stability or specific cleavage mechanisms, alternative chemistries such as oxime ligation and click chemistry present compelling advantages. A thorough in vitro and in vivo stability assessment using the protocols outlined in this guide is essential for the selection of the optimal linker and the successful development of safe and effective bioconjugates.

References

Safety Operating Guide

Essential Safety and Operational Guide for Handling Boc-NH-PEG11-NHS Ester

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the safe handling of chemical reagents is paramount. This document provides immediate and essential safety and logistical information for the use of Boc-NH-PEG11-NHS ester, a linear heterobifunctional PEG reagent. The following procedural guidance is based on the safety data for closely related PEG-NHS ester compounds and established laboratory safety protocols.

Hazard Identification and Risk Assessment

Hazard StatementDescription
H302 Harmful if swallowed.
H315 Causes skin irritation.
H319 Causes serious eye irritation.
H335 May cause respiratory irritation.

A thorough risk assessment should be conducted before beginning any experiment involving this compound.

Personal Protective Equipment (PPE)

The selection and proper use of PPE are critical to minimize exposure. The following table outlines the recommended PPE for handling this compound.

PPE CategoryRecommended Specifications
Eye and Face Protection Chemical safety goggles compliant with ANSI Z87.1 standards are mandatory. In situations with a potential for splashing, a full-face shield should be worn in addition to safety goggles.
Skin and Body Protection A flame-resistant lab coat, fully buttoned, is required. For procedures with a higher risk of splashes, a chemically resistant apron should be worn over the lab coat.
Hand Protection Nitrile gloves are recommended. For incidental contact, a thickness of at least 5 mil is advised. If prolonged or direct contact is anticipated, heavier-duty gloves should be considered. Gloves must be inspected for integrity before each use and replaced immediately if contaminated.[1][2][3][4]
Respiratory Protection All handling of solid this compound and preparation of its solutions should be conducted within a certified chemical fume hood to prevent inhalation of dust or aerosols.[5]

Safe Handling and Storage Procedures

Adherence to proper handling and storage protocols is essential for maintaining a safe laboratory environment.

Engineering Controls:

  • Always work in a well-ventilated area. A certified chemical fume hood is the primary engineering control for handling this substance.[5]

  • Ensure that a safety shower and an eyewash station are readily accessible in the immediate work area.

Handling:

  • Avoid direct contact with the skin and eyes.[6]

  • Do not inhale dust or vapors.[6]

  • After handling, wash hands thoroughly with soap and water.

  • Do not eat, drink, or smoke in the laboratory.

Storage:

  • Store in a tightly sealed container in a freezer at -20°C for long-term stability.[6][7]

  • The storage area should be dry and well-ventilated.

  • Keep away from strong oxidizing agents.[8]

Emergency Procedures

In the event of an accidental exposure or spill, immediate and appropriate action is crucial.

Emergency SituationFirst Aid and Spill Response
Skin Contact Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. If irritation persists, seek medical attention.
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[5]
Inhalation Move the individual to fresh air. If breathing is difficult, provide oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention.[6]
Ingestion Do not induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.
Spill For small spills, absorb the material with an inert, non-combustible absorbent such as sand or vermiculite. Collect the absorbed material into a sealed container for disposal.[8] For large spills, evacuate the area and contact your institution's Environmental Health and Safety (EHS) department.

Disposal Plan

Proper disposal of this compound and any associated contaminated materials is a critical step in the laboratory workflow.

  • Waste Segregation: All materials contaminated with this compound, including unused product, solutions, and disposable labware (e.g., pipette tips, tubes), must be collected as chemical waste.

  • Containerization: Use a designated, leak-proof, and clearly labeled waste container.[9] The label should include the full chemical name.

  • Final Disposal: Arrange for the disposal of the chemical waste through your institution's EHS office or a licensed chemical waste disposal contractor. Do not dispose of this material in the regular trash or down the drain.[8]

Operational Workflow Diagram

The following diagram illustrates the procedural steps for the safe handling of this compound.

cluster_prep 1. Preparation cluster_handling 2. Handling cluster_disposal 3. Disposal cluster_cleanup 4. Post-Handling prep_1 Review Safety Data Sheets for PEG-NHS Esters prep_2 Don Required PPE: - Safety Goggles - Lab Coat - Nitrile Gloves prep_1->prep_2 prep_3 Verify Fume Hood Functionality prep_2->prep_3 handle_1 Weigh Solid Compound in Fume Hood prep_3->handle_1 handle_2 Prepare Solutions in Fume Hood handle_1->handle_2 handle_3 Perform Experimental Procedure handle_2->handle_3 disp_1 Collect Waste in Labeled, Sealed Container handle_3->disp_1 clean_1 Decontaminate Work Surfaces handle_3->clean_1 disp_2 Segregate from Other Chemical Waste disp_1->disp_2 disp_3 Arrange for EHS Pickup disp_2->disp_3 clean_2 Properly Doff PPE clean_1->clean_2 clean_3 Wash Hands Thoroughly clean_2->clean_3

Caption: A step-by-step workflow for the safe handling of this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.